DL-TBOA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOBCYXURWDEDS-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415515 | |
| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208706-75-6 | |
| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DL-Threo-β-benzyloxyaspartate (DL-TBOA): A Comprehensive Technical Guide to its Function as a Competitive Inhibitor of Excitatory Amino Acid Transporters (EAATs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Threo-β-benzyloxyaspartate (DL-TBOA) is a potent and widely utilized pharmacological tool in neuroscience research. As a competitive and non-transportable antagonist of Excitatory Amino Acid Transporters (EAATs), this compound plays a crucial role in elucidating the physiological and pathological functions of glutamate transport. By blocking the reuptake of glutamate from the synaptic cleft and extrasynaptic spaces, this compound elevates extracellular glutamate concentrations, thereby modulating synaptic transmission and neuronal excitability. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and the key signaling pathways it perturbs. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of glutamatergic neurotransmission and associated neurological disorders.
Introduction to this compound and Excitatory Amino Acid Transporters (EAATs)
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its extracellular concentration is tightly regulated by a family of sodium-dependent glutamate transporters known as Excitatory Amino Acid Transporters (EAATs).[1] There are five subtypes of EAATs: EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5. These transporters are crucial for maintaining low ambient glutamate levels, preventing excitotoxicity, and ensuring high-fidelity synaptic transmission.[1]
This compound is a synthetic analog of L-aspartate that acts as a competitive inhibitor at the glutamate binding site of all EAAT subtypes.[2] A key feature of this compound is that it is not transported across the cell membrane, making it a pure antagonist.[3][4][5] This property allows for the specific investigation of the consequences of EAAT blockade without the confounding effects of substrate transport. Its high selectivity for EAATs over ionotropic and metabotropic glutamate receptors further enhances its utility as a research tool.[3][4]
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound varies across the different EAAT subtypes. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound against human EAATs. These values have been determined using various experimental systems, including transfected cell lines and oocyte expression systems.
Table 1: IC50 Values of this compound for Human EAAT Subtypes
| EAAT Subtype | IC50 (μM) | Experimental System | Reference |
| EAAT1 | 70 | HEK293 cells | [3][4][5] |
| EAAT2 | 6 | HEK293 cells | [3][4][5] |
| EAAT3 | 6 | HEK293 cells | [3][4][5] |
| EAAT1 | 22 nM (TFB-TBOA) | Transiently expressing cells | [2] |
| EAAT2 | 17 nM (TFB-TBOA) | Transiently expressing cells | [2] |
| EAAT3 | 300 nM (TFB-TBOA) | Transiently expressing cells | [2] |
Table 2: Ki Values of this compound for Human EAAT Subtypes
| EAAT Subtype | Ki (μM) | Experimental System | Reference |
| EAAT1 | 42 | COS-1 cells ([14C]glutamate uptake) | [6] |
| EAAT2 | 5.7 | COS-1 cells ([14C]glutamate uptake) | [6] |
| EAAT1 | 2.9 | HEK293 cells ([3H]-d-Asp uptake) | [3][4] |
| EAAT2 | 2.2 | HEK293 cells ([3H]-d-Asp uptake) | [3][4] |
| EAAT3 | 9.3 | HEK293 cells ([3H]-d-Asp uptake) | [3][4] |
| EAAT4 | 4.4 | Not Specified | [3][4][5][6] |
| EAAT5 | 3.2 | Not Specified | [3][4][5][6] |
Note: TFB-TBOA is a more potent analog of this compound.
Experimental Protocols
Radiotracer Uptake Assay for Measuring EAAT Inhibition
This protocol describes a common method to quantify the inhibitory effect of this compound on EAAT activity using a radiolabeled substrate, such as [³H]-D-aspartate or [¹⁴C]-glutamate.
3.1.1. Materials
-
Cell line expressing the EAAT subtype of interest (e.g., HEK293 or COS-1 cells)
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled substrate ([³H]-D-aspartate or [¹⁴C]-glutamate)
-
Uptake buffer (e.g., Krebs-Henseleit buffer)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
3.1.2. Procedure
-
Cell Culture: Plate the EAAT-expressing cells in multi-well plates and grow to a confluent monolayer.
-
Preparation: On the day of the experiment, wash the cells with pre-warmed uptake buffer.
-
Pre-incubation: Incubate the cells with varying concentrations of this compound (or vehicle control) in uptake buffer for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Km value for the specific EAAT subtype.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to ensure initial velocity conditions.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-radiolabeled substrate or a potent inhibitor). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology to Study Synaptic Currents
This protocol outlines the use of this compound in whole-cell patch-clamp recordings to investigate its effects on synaptic transmission, particularly on NMDA receptor-mediated currents.
3.2.1. Materials
-
Brain slice preparation or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for the patch pipette
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microscope
-
This compound stock solution
-
Pharmacological agents to isolate specific synaptic currents (e.g., CNQX to block AMPA receptors, picrotoxin to block GABAA receptors)
3.2.2. Procedure
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Recording Setup: Place the preparation in a recording chamber continuously perfused with oxygenated aCSF.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Baseline Recording: Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs) in response to stimulation of afferent fibers. Isolate NMDA receptor-mediated EPSCs by including AMPA and GABAA receptor antagonists in the aCSF.
-
This compound Application: Bath-apply this compound at a known concentration (e.g., 10-100 µM) to the preparation.
-
Post-TBOA Recording: Record synaptic activity in the presence of this compound.
-
Data Analysis: Compare the amplitude, decay kinetics, and frequency of the synaptic currents before and after this compound application. An increase in the duration and amplitude of NMDA receptor-mediated EPSCs is expected due to glutamate spillover.
Excitotoxicity Assay using Propidium Iodide
This protocol describes a method to assess neuronal cell death induced by EAAT inhibition with this compound using the fluorescent dye propidium iodide (PI). PI is a nuclear stain that is excluded by viable cells but can enter and stain the nucleus of cells with compromised membranes.
3.3.1. Materials
-
Primary neuronal cultures or organotypic slice cultures
-
Neurobasal medium or other suitable culture medium
-
This compound
-
Propidium iodide (PI) stock solution
-
Fluorescence microscope or plate reader
3.3.2. Procedure
-
Cell Culture: Plate primary neurons or prepare organotypic slice cultures and maintain them in appropriate culture conditions.
-
Treatment: Treat the cultures with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle control group.
-
PI Staining: Add PI to the culture medium at a final concentration of 1-5 µg/mL and incubate for 15-30 minutes at 37°C.
-
Imaging/Quantification:
-
Microscopy: Capture fluorescent images of the cultures. The number of red fluorescent nuclei (PI-positive) indicates the number of dead cells.
-
Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation/617 nm emission).
-
-
Data Analysis: Quantify the number of PI-positive cells or the fluorescence intensity and compare the values between the this compound-treated and control groups. This will provide a measure of the extent of excitotoxic cell death induced by EAAT inhibition.
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound-Induced Glutamate Spillover and Extrasynaptic NMDA Receptor Activation
Inhibition of EAATs by this compound leads to the accumulation of glutamate in the extracellular space. This excess glutamate can diffuse out of the synaptic cleft, a phenomenon known as "glutamate spillover," and activate extrasynaptic NMDA receptors (NMDARs).[7] The activation of these extrasynaptic NMDARs triggers a distinct signaling cascade that is often associated with excitotoxicity and cell death.[4][5]
Caption: this compound signaling cascade.
Experimental Workflow: Investigating the Effect of this compound on Synaptic Plasticity
This workflow illustrates a typical experimental design to study how EAAT inhibition with this compound affects long-term potentiation (LTP), a cellular model of learning and memory.
Caption: LTP experimental workflow.
Experimental Workflow: Quantifying this compound-Induced Excitotoxicity
This workflow outlines a standard procedure to quantify neuronal death induced by this compound in primary neuronal cultures.
References
- 1. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Molecular mechanisms of calcium-dependent excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extrasynaptic NMDA Receptors Couple Preferentially to Excitotoxicity via Calpain-Mediated Cleavage of STEP | Journal of Neuroscience [jneurosci.org]
- 5. Synaptic versus extrasynaptic NMDA receptor signalling: implications for neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of caspases and calpains in cerebrocortical neuronal cell death is stimulus-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astrocytic Control of Glutamate Spillover and Extrasynaptic NMDA Receptor Activation: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity of DL-TBOA for Excitatory Amino Acid Transporter (EAAT) Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent, non-transportable competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). Understanding the subtype selectivity of this tool compound is critical for the accurate interpretation of experimental results in neuroscience and for its potential application in drug discovery programs targeting glutamatergic signaling.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against the five main EAAT subtypes (EAAT1-5) using various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a clear comparison of its potency across the different transporter isoforms.
Table 1: IC50 Values of this compound for EAAT Subtypes
| EAAT Subtype | IC50 (µM) | Cell System | Assay Type | Reference(s) |
| EAAT1 (Glast) | 70 | Not Specified | Not Specified | [1][2][3][4][5][6][7] |
| EAAT2 (GLT-1) | 6 | Not Specified | Not Specified | [1][2][3][4][5][6][7] |
| EAAT3 (EAAC1) | 6 | Not Specified | Not Specified | [1][2][3][4][5][6][7] |
Table 2: Ki Values of this compound for EAAT Subtypes
| EAAT Subtype | Ki (µM) | Cell System | Assay Type | Reference(s) |
| EAAT1 | 42 | COS-1 cells | [14C]glutamate uptake | [2][3][6][8] |
| EAAT1 | 2.9 | HEK293 cells | [3H]-d-Asp uptake | [5] |
| EAAT2 | 5.7 | COS-1 cells | [14C]glutamate uptake | [2][3][6][8] |
| EAAT2 | 2.2 | HEK293 cells | [3H]-d-Asp uptake | [5] |
| EAAT3 | 9.3 | HEK293 cells | [3H]-d-Asp uptake | [5] |
| EAAT4 | 4.4 | Not Specified | Not Specified | [1][2][3][4][5][6] |
| EAAT5 | 3.2 | Not Specified | Not Specified | [1][2][3][4][5][6] |
Note: Variations in reported values can be attributed to different experimental conditions, such as the cell line used, the radiolabeled substrate, and incubation times.
Experimental Protocols for Determining EAAT Inhibitor Selectivity
The determination of the inhibitory potency and selectivity of compounds like this compound for EAAT subtypes relies on a variety of robust experimental techniques. The most common methods are radioligand uptake assays, fluorescence-based membrane potential assays, and electrophysiological recordings.
Radioligand Uptake Assay
This is a direct functional assay that measures the inhibition of the transport of a radiolabeled substrate (e.g., [3H]-D-aspartate or [14C]glutamate) into cells expressing a specific EAAT subtype.
Detailed Methodology:
-
Cell Culture: Cells (e.g., HEK293 or COS-1) are transiently or stably transfected with the cDNA of the desired human or rodent EAAT subtype (EAAT1, EAAT2, EAAT3, etc.). The cells are cultured to form a confluent monolayer in multi-well plates.
-
Assay Buffer: A modified phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS) containing physiological concentrations of ions (NaCl, KCl, MgCl2, CaCl2) and D-glucose is used. The pH is adjusted to 7.4.
-
Inhibition Assay:
-
The cell monolayer is washed twice with the assay buffer.
-
Cells are pre-incubated for a defined period (e.g., 10-15 minutes) at 37°C with varying concentrations of the inhibitor (this compound).
-
The uptake reaction is initiated by adding a fixed concentration of the radiolabeled substrate (e.g., [3H]-D-aspartate).
-
The incubation continues for a specific duration (e.g., 4-12 minutes) at 37°C.
-
-
Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate. The cells are then lysed using a lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS).
-
Quantification: The radioactivity in the cell lysate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Fluorescence-Based Membrane Potential (FLIPR) Assay
This high-throughput assay indirectly measures EAAT activity by detecting changes in membrane potential associated with the electrogenic nature of glutamate transport. The transport of glutamate is coupled to the influx of Na+ ions, leading to membrane depolarization, which can be monitored with a voltage-sensitive fluorescent dye.
Detailed Methodology:
-
Cell Plating and Dye Loading: Cells expressing the target EAAT subtype are plated in a multi-well plate. On the day of the experiment, the cells are loaded with a fluorescent membrane potential indicator dye for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Compound Preparation: A plate containing various concentrations of the test compound (this compound) is prepared.
-
FLIPR Measurement: The cell plate and the compound plate are placed in a FLIPR instrument. The instrument first measures the baseline fluorescence. It then adds the inhibitor from the compound plate to the cell plate and continues to monitor the fluorescence. After a short incubation with the inhibitor, a fixed concentration of a glutamate receptor agonist is added to stimulate the transporter, and the change in fluorescence is recorded over time.
-
Data Analysis: The inhibitory effect of this compound is determined by its ability to block the glutamate-induced change in fluorescence. IC50 values are calculated from the concentration-response curves.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the transporter-associated currents and is considered the gold standard for characterizing the mechanism of action of EAAT inhibitors.
Detailed Methodology:
-
Cell Preparation: Cells expressing the EAAT subtype of interest are prepared for electrophysiological recording. This can be done in cultured cells or in brain slices.
-
Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance seal (giga-seal). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the whole-cell currents.
-
Current Measurement: The cell is voltage-clamped at a specific holding potential (e.g., -60 mV). Glutamate or another EAAT substrate is applied to the cell to evoke an inward current, which is mediated by the co-transport of Na+ and glutamate.
-
Inhibitor Application: this compound is applied at various concentrations, and its effect on the glutamate-evoked current is measured. A competitive inhibitor like this compound will reduce the amplitude of the current without being transported itself.
-
Data Analysis: The percentage of inhibition of the glutamate-evoked current is plotted against the concentration of this compound to determine the IC50 value.
Visualizations
Experimental Workflow for Determining EAAT Inhibitor Selectivity
Caption: A flowchart illustrating the key steps in determining the selectivity profile of an EAAT inhibitor like this compound.
Signaling Pathway of this compound-Mediated EAAT Inhibition
References
- 1. How do Glutamate Transporters Function as Transporters and Ion Channels? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Transporters and Mitochondria: Signaling, Co-compartmentalization, Functional Coupling, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moldevkb.blob.core.windows.net [moldevkb.blob.core.windows.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | EAAT inhibitor | Hello Bio [hellobio.com]
- 8. apexbt.com [apexbt.com]
The Potent Glutamate Transporter Inhibitor DL-TBOA: A Technical Guide to Ki, IC50 Values, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the inhibitory properties of DL-threo-β-benzyloxyaspartate (DL-TBOA) on glutamate transporters (EAATs). It includes a detailed summary of its K_i and IC50 values, step-by-step experimental protocols for their determination, and a visual representation of the associated signaling pathways.
Core Data: K_i and IC50 Values of this compound
This compound is a potent, competitive, and non-transportable inhibitor of all five subtypes of excitatory amino acid transporters (EAAT1-5). Its inhibitory activity, quantified by the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC50), varies across the different transporter subtypes. The following tables summarize the reported values from various studies.
| Transporter Subtype | IC50 (μM) | Cell Line/System | Notes |
| EAAT1 (GLAST) | 70[1][2][3][4] | - | |
| EAAT2 (GLT-1) | 6[1][2][3][4] | - | |
| EAAT3 (EAAC1) | 6[1][2][3][4] | - |
| Transporter Subtype | K_i (μM) | Cell Line/System | Assay |
| EAAT1 (GLAST) | 2.9[1][2] | HEK293 cells | [³H]-d-Asp uptake |
| 42[3][5] | COS-1 cells | [¹⁴C]glutamate uptake | |
| EAAT2 (GLT-1) | 2.2[1][2] | HEK293 cells | [³H]-d-Asp uptake |
| 5.7[3][5] | COS-1 cells | [¹⁴C]glutamate uptake | |
| EAAT3 (EAAC1) | 9.3[1][2] | HEK293 cells | [³H]-d-Asp uptake |
| EAAT4 | 4.4[1][2][3][4] | - | - |
| EAAT5 | 3.2[1][2][3][4] | - | - |
Experimental Protocols
The determination of K_i and IC50 values for EAAT inhibitors like this compound typically involves radiolabeled substrate uptake assays. The following is a generalized protocol based on methods described in the literature, primarily using [³H]-D-aspartate as the substrate. D-aspartate is a substrate for EAATs but is not significantly metabolized, making it a reliable tracer for transporter activity.
Protocol: Determination of IC50 for this compound using [³H]-D-Aspartate Uptake Assay in Transfected Mammalian Cells
This protocol is designed for mammalian cell lines (e.g., HEK293 or COS-7) transiently or stably expressing a specific human EAAT subtype.
Materials:
-
HEK293 or COS-7 cells transfected with the EAAT subtype of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
[³H]-D-aspartate (radiolabeled substrate)
-
Unlabeled D-aspartate (for determining non-specific uptake)
-
This compound stock solution (in DMSO or aqueous buffer)
-
Scintillation fluid
-
96-well cell culture plates
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Cell Culture and Seeding:
-
Culture the transfected cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a density of 50,000-100,000 cells per well and allow them to adhere overnight.
-
-
Preparation of Reagents:
-
Prepare a range of concentrations of this compound by serial dilution in the assay buffer. The final concentrations should bracket the expected IC50 value.
-
Prepare the [³H]-D-aspartate working solution in the assay buffer at a concentration close to the K_m of the transporter for D-aspartate.
-
-
Uptake Assay:
-
Wash the cells twice with pre-warmed assay buffer.
-
Add the various concentrations of this compound to the wells. For control wells (total uptake), add assay buffer alone. For non-specific uptake control wells, add a high concentration of unlabeled D-aspartate (e.g., 1 mM).
-
Pre-incubate the cells with the inhibitors for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the [³H]-D-aspartate working solution to each well.
-
Incubate for a specific time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific transporter subtype.
-
-
Termination of Uptake and Cell Lysis:
-
Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30-60 minutes at room temperature.
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (CPM in the presence of excess unlabeled D-aspartate) from all other readings.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization of Signaling Pathways and Experimental Workflows
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of an EAAT inhibitor.
Signaling Pathway: Consequences of EAAT Inhibition by this compound
Inhibition of glutamate transporters by this compound leads to an accumulation of extracellular glutamate. This excess glutamate can then over-activate postsynaptic glutamate receptors, leading to a cascade of downstream signaling events, which can ultimately result in excitotoxicity and neuronal cell death.
References
DL-Threo-β-Benzyloxyaspartate (DL-TBOA): A Comprehensive Technical Guide on its Interaction with Excitatory Amino Acid Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Threo-β-benzyloxyaspartate (DL-TBOA), a potent and widely utilized pharmacological tool, serves as a competitive antagonist of excitatory amino acid transporters (EAATs). This technical guide provides an in-depth analysis of this compound, focusing on its transportability, inhibitory kinetics, and the experimental methodologies used to characterize its interaction with EAATs. Quantitative data on its inhibitory potency across EAAT subtypes are presented, along with detailed experimental protocols. Furthermore, the downstream signaling consequences of EAAT inhibition by this compound are elucidated through signaling pathway diagrams. This document is intended to be a comprehensive resource for researchers in neuroscience and drug development investigating the roles of EAATs in physiological and pathological processes.
Introduction: The Role of Excitatory Amino Acid Transporters
Excitatory amino acid transporters (EAATs) are a family of five sodium-dependent glutamate/aspartate transporters, designated as EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5.[1][2][3][4] These transporters are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system. By rapidly clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and ensure high fidelity of synaptic transmission.[1][2][4] Given their critical role, EAATs are significant targets for understanding neurological disorders and for the development of novel therapeutics.
This compound: A Non-Transportable EAAT Inhibitor
A key characteristic of an EAAT inhibitor is whether it is a substrate for the transporter (transportable) or simply blocks the transporter without being translocated (non-transportable). This compound is widely characterized as a competitive, non-transportable blocker of all EAAT subtypes.[1][2][3][5][6][7] This property makes it an invaluable tool for isolating the effects of transporter inhibition from the potential confounding effects of substrate transport, such as heteroexchange.
Electrophysiological studies in Xenopus laevis oocytes expressing human EAAT1 or EAAT2 have shown that this compound does not induce the inward currents typically associated with substrate transport.[8] Instead, it effectively reduces the glutamate-induced currents, confirming its role as a blocker.[8]
However, it is worth noting that one study has suggested that at high concentrations (above 10 μM), this compound may act as a substrate in astrocytes, leading to complex effects on glutamate uptake reversal.[9] At lower concentrations (≤ 10 μM), it effectively blocks uptake reversal.[9] This concentration-dependent duality in astrocytes highlights the importance of careful dose consideration in experimental design.
Quantitative Analysis of EAAT Inhibition by this compound
This compound exhibits broad-spectrum inhibitory activity across the five EAAT subtypes. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, providing a quantitative basis for its use in experimental settings.
Table 1: IC50 Values of this compound for EAAT Subtypes
| EAAT Subtype | IC50 (μM) | Cell System/Assay |
| EAAT1 (human) | 70 | COS-1 cells, [14C]glutamate uptake |
| EAAT2 (human) | 6 | COS-1 cells, [14C]glutamate uptake |
| EAAT3 (human) | 6 | COS-1 cells, [14C]glutamate uptake |
Data sourced from multiple publications.[1][2][3][5][6]
Table 2: Ki Values of this compound for EAAT Subtypes
| EAAT Subtype | Ki (μM) | Cell System/Assay |
| EAAT1 (human) | 42 | COS-1 cells, [14C]glutamate uptake |
| EAAT2 (human) | 5.7 | COS-1 cells, [14C]glutamate uptake |
| EAAT4 (human) | 4.4 | Xenopus oocytes, electrophysiology |
| EAAT5 (human) | 3.2 | Xenopus oocytes, electrophysiology |
Data sourced from multiple publications.[1][2][3][5][6][8]
These data demonstrate that this compound is a potent inhibitor of EAAT2, EAAT3, EAAT4, and EAAT5, with a somewhat lower potency for EAAT1.
Experimental Protocols for Studying this compound
The characterization of this compound's interaction with EAATs relies on a variety of in vitro and in vivo experimental techniques. Below are detailed protocols for key experiments.
Radiolabeled Substrate Uptake Assay in Cultured Cells
This assay directly measures the ability of a compound to inhibit the uptake of a radiolabeled substrate, such as [3H]-D-aspartate or [14C]-glutamate, into cells expressing a specific EAAT subtype.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, COS-7) in appropriate media.
-
Transfect the cells with a plasmid encoding the human EAAT subtype of interest. Allow for protein expression for 24-48 hours.
-
-
Assay Preparation:
-
Plate the transfected cells in 24- or 48-well plates.
-
Prepare a Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 5.6 glucose, and 25 HEPES, pH 7.4).
-
-
Inhibition Assay:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in KRH buffer for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate (e.g., 50 nM [3H]-D-aspartate) to each well.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Electrophysiological Recording in Xenopus laevis Oocytes
This technique measures the ion currents associated with EAAT activity and is particularly useful for distinguishing between transportable and non-transportable inhibitors.
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNA encoding the desired human EAAT subtype.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., in mM: 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES, pH 7.5).
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Experimental Procedure:
-
Record the baseline current in the standard recording solution.
-
Apply a saturating concentration of glutamate (e.g., 100 μM) to induce an inward current.
-
After washing out the glutamate, co-apply varying concentrations of this compound with the same concentration of glutamate.
-
To test for transportability, apply this compound alone and observe for any induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-induced inward current in the absence and presence of this compound.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
-
The absence of a significant inward current upon application of this compound alone indicates that it is a non-transportable inhibitor.
-
In Vivo Microdialysis
Microdialysis allows for the sampling of extracellular fluid from the brain of a living animal, providing a measure of how EAAT inhibition affects neurotransmitter levels in real-time.
Protocol:
-
Animal Surgery and Probe Implantation:
-
Anesthetize a rodent (e.g., rat, mouse) and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus, striatum).
-
Allow the animal to recover for at least 24 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples to measure the effect of this compound on extracellular glutamate levels.
-
-
Sample Analysis:
-
Analyze the concentration of glutamate and other amino acids in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
-
Data Analysis:
-
Express the post-drug amino acid concentrations as a percentage of the baseline levels.
-
Analyze the time course and magnitude of the this compound-induced changes in extracellular glutamate.
-
Signaling Pathways and Experimental Workflows
The inhibition of EAATs by this compound has significant downstream consequences, primarily due to the accumulation of extracellular glutamate. This can lead to the over-activation of glutamate receptors and subsequent excitotoxicity.
Signaling Pathway of EAAT Inhibition
The following diagram illustrates the primary signaling pathway initiated by EAAT inhibition.
Caption: Signaling cascade initiated by this compound-mediated EAAT inhibition.
Experimental Workflow for Investigating EAAT Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a novel EAAT inhibitor.
Caption: A typical experimental workflow for the development of EAAT inhibitors.
Conclusion
This compound is a potent, non-transportable inhibitor of excitatory amino acid transporters, making it an indispensable tool in neuroscience research. Its well-characterized inhibitory profile across all EAAT subtypes allows for the precise manipulation of glutamatergic neurotransmission. The experimental protocols detailed in this guide provide a robust framework for investigating the function of EAATs and for the screening and characterization of novel EAAT inhibitors. A thorough understanding of the downstream signaling consequences of EAAT inhibition is critical for elucidating the role of these transporters in both normal brain function and in the pathophysiology of neurological and psychiatric disorders. This guide serves as a comprehensive resource to facilitate further research in this vital area.
References
- 1. Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 4. scbt.com [scbt.com]
- 5. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Characterization of Prodrug-like Inhibitors for Preventing Glutamate Efflux through Reverse Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Conventional and Breakthrough Tool for the Study of L-Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Effects of DL-TBOA on Extracellular Glutamate Levels
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent inhibitor of excitatory amino acid transporters (EAATs). It details the compound's mechanism of action, its quantitative impact on extracellular glutamate concentrations, the resultant physiological and pathophysiological consequences, and the experimental protocols used to elucidate these effects.
Core Mechanism of Action
This compound is a competitive, non-transportable antagonist of excitatory amino acid transporters. Its primary function is to block the reuptake of glutamate from the extracellular space into neurons and glial cells, thereby increasing the concentration and residence time of glutamate in the synaptic cleft and extrasynaptic space.
1.1 Transporter Specificity and Potency
This compound exhibits broad-spectrum activity against multiple EAAT subtypes, albeit with varying potencies. It is a potent blocker of all five known EAAT subtypes.[1] The inhibitory constants (Kᵢ) and IC₅₀ values, which represent the concentration of this compound required to inhibit 50% of transporter activity, are summarized below. It is particularly potent against EAAT2, the most abundant glutamate transporter in the central nervous system.[2]
| Transporter Subtype | Common Location | IC₅₀ or Kᵢ Value (μM) | Reference |
| EAAT1 (GLAST) | Glial Cells | 70 (IC₅₀) | [3] |
| 42 (Kᵢ) | [2] | ||
| 2.9 (Kᵢ) | |||
| EAAT2 (GLT-1) | Glial Cells | 6 (IC₅₀) | [3] |
| 5.7 (Kᵢ) | [2] | ||
| 2.2 (Kᵢ) | |||
| EAAT3 (EAAC1) | Neurons | 6 (IC₅₀) | [3] |
| 9.3 (Kᵢ) | |||
| EAAT4 | Neurons (e.g., Purkinje cells) | 4.4 (Kᵢ) | [3] |
| EAAT5 | Retina | 3.2 (Kᵢ) | [3] |
1.2 Non-Transportable Nature
A critical feature of this compound is that it is a non-transportable inhibitor.[4] Unlike substrate-type inhibitors (e.g., L-trans-pyrrolidine-2,4-dicarboxylate, t-PDC) that can be transported into the cell and cause glutamate release via heteroexchange, this compound blocks the transporter without being a substrate itself. This was demonstrated electrophysiologically, where application of this compound to astrocytes blocked synaptically evoked transporter currents without inducing an inward current characteristic of transport.[5][6] This makes this compound a valuable tool for isolating the effects of uptake inhibition from other confounding factors.
Figure 1: Mechanism of this compound Action at the Synapse.
Quantitative Effects on Extracellular Glutamate
The primary and most direct consequence of administering this compound is a rapid and significant elevation of extracellular glutamate concentrations. The magnitude of this increase depends on the concentration of this compound used, the experimental preparation, and the brain region under investigation.
| Study System | This compound Conc. | Measurement Method | Baseline [Glu]ₒ | Post-TBOA [Glu]ₒ | Fold Increase | Key Finding | Reference |
| Rat Hippocampal Slices | 50 μM | Enzyme-coated microelectrode | 61 ± 4 nM | 220 ± 3 nM | ~3.6x | Significant increase in ambient glutamate levels within 15 minutes. | [5] |
| Rat Organotypic Hippocampal Slices | 200 μM | NMDAR currents as a biosensor | Not directly quantified | Estimated at 200-300 nM | >100x (est. over basal) | Rapid, Ca²⁺-independent increase, unmasking a continuous non-vesicular glutamate turnover. | [5][6] |
| Rat Locus Coeruleus Slices | 100 μM | Extracellular recording | Not quantified | Not quantified | - | Increased spontaneous firing rate by 72%, indicating elevated tonic glutamate. | [7] |
Cellular and Network Consequences of EAAT Inhibition
The accumulation of extracellular glutamate following this compound application triggers a cascade of downstream events, affecting neuronal excitability, synaptic transmission, and cell viability.
3.1 Electrophysiological Effects
-
Delayed Glutamate Clearance: this compound significantly prolongs the time glutamate remains in the synaptic cleft. In hippocampal slices, 200 μM this compound more than doubled the decay time constant (τ) of NMDAR responses to puffed glutamate (from 254 ms to 662 ms).[5]
-
Enhanced Receptor Activation: The elevated ambient glutamate leads to increased activation of both synaptic and extrasynaptic glutamate receptors. This is observed as an increase in the amplitude of evoked NMDA receptor-mediated currents and a tonic inward current in neurons.
-
Astrocytic Depolarization: Inactivation of glutamate transporters with this compound leads to a significant increase in the peak amplitude of astrocytic membrane depolarization in response to synaptic stimulation.[5]
-
Excitotoxicity: Prolonged exposure to high concentrations of this compound is neurotoxic. In organotypic hippocampal slice cultures, 48-hour application of this compound induced significant cell death, with EC₅₀ values ranging from 38 to 48 μM.[8] This cell death is preventable by glutamate receptor antagonists, confirming it is mediated by excitotoxicity.[8]
3.2 Effects in Pathophysiological Models
Under conditions of energy failure, such as ischemia, glutamate transporters can operate in reverse, releasing glutamate into the extracellular space and exacerbating excitotoxic damage.[8] Interestingly, applying a sub-toxic dose of this compound (10 μM) during an ischemic insult (oxygen and glucose deprivation) can be neuroprotective by blocking this reverse transport mechanism.[8]
Figure 2: Downstream Consequences of this compound-Mediated EAAT Inhibition.
Experimental Protocols
The following sections describe generalized methodologies employed in studies investigating the effects of this compound. Specific parameters may vary between individual experiments.
4.1 Organotypic Hippocampal Slice Culture and Electrophysiology
This in vitro method allows for the study of neuronal circuits in a preserved tissue environment.
-
Slice Preparation: Hippocampal slices (e.g., 400 μm thickness) are prepared from postnatal rat pups and cultured on membranes.[5]
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ / 5% CO₂.
-
Whole-Cell Patch-Clamp: Neurons or astrocytes are visualized using infrared differential interference contrast (IR-DIC) microscopy. Patch pipettes are filled with an internal solution (e.g., containing K-gluconate, HEPES, Mg-ATP, Na-GTP).
-
Data Acquisition: Recordings are made in voltage-clamp or current-clamp mode. Synaptic responses can be evoked by extracellular stimulation using a bipolar electrode.
-
This compound Application: this compound is dissolved to a stock concentration and then diluted into the ACSF to the final desired concentration for bath application.[5]
4.2 Enzyme-Based Amperometry for Glutamate Measurement
This technique provides real-time, high-resolution measurement of extracellular glutamate.
-
Microelectrode Preparation: A platinum-based microelectrode is coated with a matrix containing glutamate oxidase (GluOx). GluOx catalyzes the oxidation of glutamate, producing H₂O₂, which is then detected electrochemically at the platinum surface.
-
Calibration: The electrode is calibrated with known concentrations of L-glutamate to determine its sensitivity and selectivity.
-
In Situ Recording: The calibrated microelectrode is lowered into the brain region of interest (e.g., the CA1 region of a hippocampal slice).
-
This compound Perfusion: A stable baseline of ambient glutamate is recorded before switching to an ACSF solution containing this compound.
-
Data Analysis: The change in the amperometric signal is converted to a glutamate concentration based on the pre-experiment calibration.[5]
4.3 In Vivo Microdialysis
Microdialysis is used to sample and measure average extracellular neurotransmitter levels in the brain of a living animal.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.
-
Perfusion: The probe is perfused with ACSF at a low, constant flow rate (e.g., 0.5-2.0 μL/min). Molecules from the extracellular fluid, including glutamate, diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals (e.g., every 10-20 minutes).
-
This compound Administration: After a stable baseline is established, this compound can be administered systemically or, more commonly, included in the perfusion fluid to be delivered directly to the tissue surrounding the probe.
-
Analysis: The glutamate concentration in the dialysate samples is typically quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
Figure 3: Generalized Workflow for an In Vitro this compound Experiment.
Conclusion
This compound is an indispensable pharmacological tool for investigating the roles of glutamate transporters in synaptic physiology and pathology. Its ability to competitively and non-transportably block all EAAT subtypes leads to a rapid and substantial increase in extracellular glutamate levels. This effect has been leveraged to demonstrate the critical role of EAATs in maintaining low ambient glutamate, preventing excitotoxicity, and shaping synaptic transmission. Studies utilizing this compound have revealed that glutamate homeostasis is a dynamic process, with transporters constantly working to counteract a continuous, non-vesicular efflux of glutamate. Understanding the multifaceted effects of this compound provides crucial insights for researchers in basic neuroscience and for professionals developing therapeutic strategies for conditions involving glutamate dysregulation, such as stroke, epilepsy, and neurodegenerative diseases.
References
- 1. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional and morphological characterization of glutamate transporters in the rat locus coeruleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-Threo-β-Benzyloxyaspartate (DL-TBOA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-threo-β-Benzyloxyaspartate (DL-TBOA) is a potent and selective competitive, non-transportable inhibitor of excitatory amino acid transporters (EAATs). This document provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, serving as a technical guide for its application in neuroscience research and drug development. Key experimental data is summarized, and methodologies for relevant assays are detailed. Furthermore, a diagrammatic representation of its mechanism of action within the glutamatergic signaling pathway is provided.
Chemical Properties and Structure
This compound is a synthetic derivative of DL-threo-β-hydroxyaspartate.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | DL-threo-β-Benzyloxyaspartic acid | |
| Molecular Formula | C₁₁H₁₃NO₅ | [2] |
| Molecular Weight | 239.23 g/mol | [2] |
| CAS Number | 205309-81-5 | [2] |
| Appearance | White solid | [2] |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and to 5 mM in water with gentle warming. | |
| Storage | Desiccate at -20°C | [2] |
| Canonical SMILES | N--INVALID-LINK--=O)OCc1ccccc1">C@@HC(O)=O | [2] |
Mechanism of Action and Biological Activity
This compound functions as a competitive antagonist at the glutamate binding site of EAATs, effectively blocking the reuptake of glutamate from the synaptic cleft without being transported into the cell itself.[1] This inhibition of glutamate transport leads to an elevation of extracellular glutamate levels, which can induce neuronal damage and seizures in a dose-dependent manner.[2][3] this compound exhibits selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[1]
Inhibitory Activity Data
The inhibitory potency of this compound against various human EAAT subtypes is presented below.
| Transporter Subtype | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| EAAT1 (GLAST) | 42 µM (COS-1 cells) | 70 µM | [2][4] |
| 9.3 µM (HEK293 cells) | |||
| 9.0 µM (Xenopus laevis oocytes) | [1] | ||
| EAAT2 (GLT-1) | 5.7 µM (COS-1 cells) | 6 µM | [2][4] |
| 2.2 µM (HEK293 cells) | |||
| 116 nM (Xenopus laevis oocytes) | [1] | ||
| EAAT3 (EAAC1) | 6 µM | [4] | |
| 9.3 µM (HEK293 cells) | |||
| EAAT4 | 4.4 µM | [4] | |
| EAAT5 | 3.2 µM | [4] |
Signaling Pathway
This compound's primary effect is on the glutamatergic synapse by blocking the function of EAATs located on both neurons and glial cells. This leads to an accumulation of glutamate in the extracellular space, resulting in overactivation of postsynaptic glutamate receptors and subsequent excitotoxicity.
Caption: Mechanism of this compound action at the glutamatergic synapse.
Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature and represent common experimental workflows for studying the effects of this compound.
In Vitro Glutamate Uptake Inhibition Assay in Transfected COS-1 Cells
This protocol is based on the methodology used to determine the inhibitory constants of this compound on EAATs.[1][2]
Caption: Workflow for a glutamate uptake inhibition assay.
Modified Phosphate-Buffered Saline Composition:
-
137 mM NaCl
-
2.7 mM KCl
-
8.1 mM Na₂HPO₄
-
1.5 mM KH₂PO₄
-
1 mM MgCl₂
-
1 mM CaCl₂
-
10 mM D-glucose
In Vivo Microdialysis for Measuring Extracellular Amino Acid Levels
This protocol is based on in vivo experiments demonstrating the effect of this compound on extracellular glutamate and aspartate.[2][3]
Caption: Workflow for in vivo microdialysis experiment.
Ringer Krebs Medium Composition (in mM):
-
118 NaCl
-
4.5 KCl
-
1.18 MgSO₄
-
1.2 KH₂PO₄
-
2.5 CaCl₂
-
25 NaHCO₃
Applications in Research
This compound serves as a critical pharmacological tool for:
-
Investigating the physiological and pathological roles of EAATs.[1]
-
Studying glutamate-mediated neurotoxicity and excitotoxicity.[2][5]
-
Elucidating the contribution of glutamate transporters to synaptic transmission and plasticity.[6]
-
Exploring the therapeutic potential of modulating glutamate uptake in various neurological and psychiatric disorders.
-
Investigating the role of EAATs in cancer cell death.[7]
Conclusion
This compound is a well-characterized and potent inhibitor of excitatory amino acid transporters. Its specific, non-transportable nature makes it an invaluable tool for dissecting the complex roles of glutamate transport in the central nervous system and other tissues. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bidirectional dysregulation of synaptic glutamate signaling after transient metabolic failure [elifesciences.org]
- 7. The glutamate transport inhibitor DL-Threo-β-Benzyloxyaspartic acid (this compound) differentially affects SN38- and oxaliplatin-induced death of drug-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of DL-TBOA: A Technical Guide
An In-depth Examination of a Potent Excitatory Amino Acid Transporter Inhibitor for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the discovery, development, and molecular pharmacology of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent and widely used inhibitor of excitatory amino acid transporters (EAATs). This document details the quantitative data on its inhibitory activity, the experimental protocols used for its characterization, and the key signaling pathways it modulates.
Introduction: The Role of Excitatory Amino Acid Transporters
Excitatory amino acid transporters are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system. By clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and ensure high fidelity of synaptic transmission. The five known subtypes of EAATs (EAAT1 to EAAT5) are critical targets for understanding and potentially treating various neurological disorders. The development of selective inhibitors has been instrumental in elucidating the physiological and pathological roles of these transporters.
Discovery and Synthesis of this compound
This compound was developed as a potent, non-transportable blocker of EAATs, derived from DL-threo-β-hydroxyaspartate.[1][2] Its synthesis represented a significant advancement in the field, providing a more stable and potent tool compared to previously available inhibitors. While detailed, step-by-step synthesis protocols are often proprietary, the general approach involves the benzylation of the hydroxyl group of DL-threo-β-hydroxyaspartate. More recent chemoenzymatic methods have also been developed to produce optically pure isomers of TBOA, which have been crucial in dissecting the specific interactions with EAAT subtypes.[3]
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound has been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data from radiolabeled substrate uptake assays and electrophysiological recordings.
Table 1: Inhibitory Potency (IC50) of this compound on EAAT Subtypes
| EAAT Subtype | IC50 (µM) | Assay Method | Cell Line | Reference(s) |
| EAAT1 | 70 | [14C]Glutamate Uptake | COS-1 | [1] |
| EAAT2 | 6 | [14C]Glutamate Uptake | COS-1 | [1] |
| EAAT3 | 6 | [14C]Glutamate Uptake | COS-1 | [1] |
| EAAT1 | 33 | Labeled Glutamate Uptake | Transiently Expressing Cells | [4] |
| EAAT2 | 6.2 | Labeled Glutamate Uptake | Transiently Expressing Cells | [4] |
| EAAT3 | 15 | Labeled Glutamate Uptake | Transiently Expressing Cells | [4] |
Table 2: Inhibition Constants (Ki) of this compound for EAAT Subtypes
| EAAT Subtype | Ki (µM) | Assay Method | Cell Line/System | Reference(s) |
| EAAT1 | 42 | [14C]Glutamate Uptake | COS-1 | [1] |
| EAAT2 | 5.7 | [14C]Glutamate Uptake | COS-1 | [1] |
| EAAT4 | 4.4 | Electrophysiology | Xenopus Oocytes | [2] |
| EAAT5 | 3.2 | Electrophysiology | Xenopus Oocytes | [2] |
Table 3: Electrophysiological Characterization of this compound
| EAAT Subtype | Kb (µM) | Method | System | Reference(s) |
| EAAT1 | 9.0 | Two-Electrode Voltage Clamp | Xenopus Oocytes | [1] |
| EAAT2 | 0.116 | Two-Electrode Voltage Clamp | Xenopus Oocytes | [1] |
Key Experimental Protocols
The characterization of this compound has relied on two primary experimental approaches: radiolabeled substrate uptake assays and electrophysiological recordings.
Radiolabeled Glutamate Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [14C]glutamate or [3H]D-aspartate) into cells expressing a specific EAAT subtype.
Experimental Workflow:
Workflow for a typical radiolabeled glutamate uptake assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
COS-1 or HEK293 cells are cultured in appropriate media.
-
Cells are transiently transfected with a plasmid containing the cDNA for the desired human EAAT subtype using a suitable transfection reagent.[1]
-
-
Uptake Assay:
-
24-48 hours post-transfection, cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[5]
-
Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 10-30 minutes).[5][6]
-
The uptake reaction is initiated by adding a fixed concentration of radiolabeled substrate (e.g., 50 nM [3H]L-glutamate).[6]
-
Incubation proceeds for a short duration (e.g., 5-10 minutes) at room temperature or 37°C.[6][7]
-
Uptake is terminated by rapidly washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.[5][7]
-
-
Quantification:
-
Cells are lysed using a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis agent).[5][8]
-
The radioactivity in the cell lysates is quantified using a scintillation counter.[6][7]
-
Non-specific uptake is determined in the presence of a saturating concentration of a non-radiolabeled substrate or a potent inhibitor.
-
The concentration of this compound that inhibits 50% of the specific uptake (IC50) is calculated by fitting the data to a dose-response curve.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the direct measurement of currents mediated by EAATs expressed in the membrane of Xenopus laevis oocytes. It is used to determine if a compound is a substrate (induces a current) or a blocker (inhibits the substrate-induced current).
Experimental Workflow:
Workflow for Two-Electrode Voltage Clamp (TEVC) recording.
Detailed Methodology:
-
Oocyte Preparation:
-
TEVC Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection, filled with 3 M KCl.[9][11]
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).[11]
-
A substrate such as L-glutamate is applied to elicit an inward current mediated by the expressed EAAT.
-
After a stable baseline current is recorded, the substrate is co-applied with varying concentrations of this compound to measure the inhibition of the substrate-induced current.[1]
-
-
Data Analysis:
-
The amplitude of the current in the presence and absence of this compound is measured.
-
The blocker dissociation constant (Kb) can be determined from the concentration-dependent inhibition of the substrate-induced current.
-
Mechanism of Action and Downstream Signaling
This compound is a competitive inhibitor of EAATs, meaning it binds to the same site as glutamate but is not transported across the membrane.[1] This blockade of glutamate uptake leads to an accumulation of extracellular glutamate, which can then activate various glutamate receptors on nearby neurons and glial cells.
Signaling Pathways Activated by Increased Extracellular Glutamate:
The elevated extracellular glutamate resulting from EAAT inhibition by this compound primarily activates ionotropic glutamate receptors (iGluRs), namely NMDA and AMPA receptors, leading to downstream signaling cascades.
Downstream signaling pathways affected by this compound.
Conclusion
This compound remains an indispensable pharmacological tool for investigating the roles of excitatory amino acid transporters in health and disease. Its potent, non-transportable, and competitive inhibitory action allows for the precise manipulation of extracellular glutamate levels, providing valuable insights into synaptic transmission, plasticity, and excitotoxicity. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuroscience. Further development of even more subtype-selective EAAT inhibitors will continue to refine our understanding of the complex roles of glutamate transport in the central nervous system.
References
- 1. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Chemoenzymatic Synthesis of ortho-, meta-, and para-Substituted Derivatives of l-threo-3-Benzyloxyaspartate, An Important Glutamate Transporter Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. scribd.com [scribd.com]
- 7. Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus [app.jove.com]
- 8. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 9. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
A Technical Guide to Utilizing DL-TBOA for the Study of Glutamate-Mediated Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent pharmacological tool used to investigate the mechanisms of glutamate-mediated neurotoxicity. We will cover its mechanism of action, key quantitative data, relevant signaling pathways, and detailed experimental protocols.
Introduction: Glutamate Excitotoxicity and the Role of EAATs
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system. Its extracellular concentrations are tightly regulated to ensure high signal-to-noise ratio for synaptic transmission and to prevent neuronal damage.[1][2] This regulation is primarily managed by a family of high-affinity, sodium-dependent excitatory amino acid transporters (EAATs).[3] When glutamate uptake is impaired, its accumulation in the synaptic cleft leads to the over-activation of glutamate receptors, initiating a cascade of events known as "excitotoxicity."[1][4] This process is implicated in a wide range of neurodegenerative disorders and acute brain injuries like stroke.[1]
This compound is a competitive and non-transportable blocker of all EAAT subtypes, making it an invaluable tool for modeling and studying glutamate excitotoxicity in vitro and ex vivo.[5] Unlike other inhibitors, it is not transported into the cell, meaning it does not release glutamate via heteroexchange, providing a more direct method for studying the effects of uptake blockade.[2]
Mechanism of Action of this compound
This compound functions by competitively binding to EAATs, preventing the uptake of glutamate from the extracellular space.[6] This blockade leads to a rapid, calcium-independent increase in extracellular glutamate concentration, sufficient to activate ionotropic glutamate receptors like NMDA and AMPA receptors.[2] The sustained activation of these receptors triggers excessive calcium (Ca²⁺) influx, which initiates downstream neurotoxic pathways leading to neuronal death.[7] this compound is highly selective for EAATs over ionotropic and metabotropic glutamate receptors.[8]
Quantitative Data: Inhibitory Profile of this compound
The potency of this compound varies across the different EAAT subtypes. This information is crucial for designing experiments and interpreting results.
Table 1: Inhibitory Activity of this compound on Human EAAT Subtypes
| Transporter Subtype | IC₅₀ Value (μM) | Kᵢ Value (μM) | Kₘ Value (μM) |
|---|---|---|---|
| EAAT1 (GLAST) | 70[9][10] | 9.3¹ | 2.8³ |
| EAAT2 (GLT-1) | 6[9][10] | 2.2¹ | 0.59³ |
| EAAT3 (EAAC1) | 6[9][10] | - | 1.8³ |
| EAAT4 | - | 4.4²[9][10] | - |
| EAAT5 | - | 3.2²[9][10] | - |
¹Determined in [³H]-d-Asp uptake assays in HEK293 cells. ²Determined for competitive blocking action.[9][10] ³Determined in a FLIPR Membrane Potential (FMP) assay.
Table 2: Effective Concentrations of this compound in Neurotoxicity Studies
| Experimental Model | Effect | Concentration | Duration | Citation |
|---|---|---|---|---|
| Organotypic Hippocampal Slices | Induces significant cell death | EC₅₀: 38-48 µM | 48 hours | [3] |
| Organotypic Hippocampal Slices | Saturating concentration for cell death | 100 µM | 48 hours | [3] |
| Organotypic Hippocampal Slices | Reduces OGD-induced cell death | 10 µM (sub-toxic) | During OGD |[3] |
Signaling Pathways in this compound-Induced Neurotoxicity
Inhibition of EAATs by this compound initiates a well-defined excitotoxic cascade. The process begins with the accumulation of extracellular glutamate, leading to the overstimulation of glutamate receptors and culminating in apoptotic or necrotic cell death.[11][12]
References
- 1. The Role of Glutamate Transporters in Neurodegenerative Diseases and Potential Opportunities for Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dual face of glutamate: from a neurotoxin to a potential survival factor—metabolic implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate transporters and retinal excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological Mechanisms of Delayed Excitotoxicity: Positive Feedback Loop Between NMDA Receptor Current and Depolarization-Mediated Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Tocris Bioscience 1223 product information [labome.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | EAAT inhibitor | Hello Bio [hellobio.com]
- 11. researchgate.net [researchgate.net]
- 12. Glutamate-induced neuronal death: a succession of necrosis or apoptosis depending on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DL-TBOA in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-β-benzyloxyaspartate (DL-TBOA) is a potent and widely used pharmacological tool in neuroscience research. As a competitive, non-transportable antagonist of excitatory amino acid transporters (EAATs), this compound has been instrumental in elucidating the critical role of glutamate uptake in synaptic transmission, neuronal excitability, and the pathophysiology of various neurological disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental applications with detailed protocols, and a summary of its quantitative effects on neuronal function.
Core Mechanism of Action
This compound competitively blocks all five subtypes of sodium-dependent glutamate transporters (EAAT1-5), thereby preventing the removal of glutamate from the extracellular space.[1][2] Unlike substrate inhibitors, this compound is not transported into the cell, which prevents confounding effects such as heteroexchange.[3][4] This blockade of glutamate uptake leads to an accumulation of extracellular glutamate, which can then activate both synaptic and extrasynaptic glutamate receptors.[3][5]
The primary signaling pathway affected by this compound is the regulation of extracellular glutamate concentration, which is crucial for maintaining a high signal-to-noise ratio for glutamatergic neurotransmission and preventing excitotoxicity.
References
- 1. This compound | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 3. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
Methodological & Application
Application Notes and Protocols for DL-Threo-β-Benzyloxyaspartate (DL-TBOA) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Threo-β-Benzyloxyaspartate (DL-TBOA) is a potent and selective inhibitor of the high-affinity, sodium-dependent excitatory amino acid transporters (EAATs).[1][2] As a non-transportable blocker, this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of glutamate transport in various cellular and disease models.[2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on studying excitotoxicity and cell viability.
Mechanism of Action
This compound competitively inhibits glutamate uptake by EAATs, thereby increasing the extracellular concentration of glutamate.[2][3] This mechanism is crucial for studying phenomena such as excitotoxicity, where excessive glutamate receptor activation leads to neuronal damage.[4][5][6] this compound shows selectivity for different EAAT subtypes, making it a versatile tool for dissecting the specific roles of each transporter.[7][8]
Quantitative Data Summary
The following tables summarize the inhibitory constants and effective concentrations of this compound from various in vitro studies.
Table 1: Inhibitory Potency of this compound on Human Excitatory Amino Acid Transporters (EAATs)
| Transporter Subtype | IC₅₀ (μM) | Kᵢ (μM) |
| EAAT1 (Glast) | 70 | 42[2][3][7] |
| EAAT2 (GLT-1) | 6 | 5.7[2][3][7] |
| EAAT3 (EAAC1) | 6 | - |
| EAAT4 | - | 4.4[7][8] |
| EAAT5 | - | 3.2[7][8] |
Table 2: Effective Concentrations of this compound in Cell Culture Experiments
| Cell Line/Culture Type | Concentration (μM) | Incubation Time | Observed Effect | Reference |
| Hippocampal Slice Cultures | 38 - 48 (EC₅₀) | 48 hours | Induction of cell death | [1] |
| Hippocampal Slice Cultures | 100 | 48 hours | Significant cell death (prevented by glutamate receptor antagonists) | [1] |
| Hippocampal Slice Cultures | 10 | During OGD | Protection against ischemia-induced cell death | [1] |
| HCT116 and LoVo Cells | 70 - 350 | 48 hours | Enhancement of SN38-induced loss of viability | [7] |
| HCT116 and LoVo Cells | 350 | 48 hours | Reversal of Oxaliplatin-induced loss of viability | [7][9] |
Experimental Protocols
Protocol 1: Induction of Excitotoxicity and Cell Viability Assessment
This protocol describes the use of this compound to induce excitotoxic cell death in neuronal cultures and its assessment using a propidium iodide (PI) uptake assay.
Materials:
-
Neuronal cell culture (e.g., primary hippocampal or cortical neurons, or a suitable neuronal cell line)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution
-
Glutamate receptor antagonists (e.g., NBQX and MK-801) (optional)
-
96-well culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere and grow for 24-48 hours.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 100 mM stock can be prepared and stored at -20°C.
-
Treatment:
-
Dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 μM).
-
For control wells, add the same volume of vehicle (culture medium with the corresponding percentage of DMSO).
-
To confirm that cell death is mediated by glutamate receptor activation, a separate set of wells can be co-treated with this compound and glutamate receptor antagonists (e.g., NBQX and MK-801).[1]
-
Remove the old medium from the cells and add the medium containing this compound (and antagonists where applicable).
-
-
Incubation: Incubate the cells for a specified period, for example, 48 hours, at 37°C in a humidified incubator with 5% CO₂.[1]
-
Cell Viability Assessment (Propidium Iodide Staining):
-
Prepare a working solution of PI in PBS (e.g., 1 μg/mL).
-
After the incubation period, remove the treatment medium and wash the cells gently with PBS.
-
Add the PI staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, so it is a marker for dead cells.
-
-
Quantification:
-
Capture fluorescent images using a fluorescence microscope. The number of red fluorescent (PI-positive) cells corresponds to the number of dead cells.
-
Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Express the number of dead cells or fluorescence intensity as a percentage of the total number of cells (if a nuclear counterstain like Hoechst is used) or relative to the control group.
Protocol 2: Glutamate Uptake Assay
This protocol outlines a method to measure the inhibitory effect of this compound on glutamate uptake in cells expressing EAATs, using radiolabeled glutamate.
Materials:
-
Cells expressing the EAAT of interest (e.g., transfected COS-1 or HEK293 cells).[2][3]
-
This compound
-
[¹⁴C]glutamate or [³H]-D-aspartate
-
Modified phosphate-buffered saline (containing 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na₂HPO₄, 1.5 mM KH₂PO₄, 1mM MgCl₂, 1mM CaCl₂, and 10 mM D-glucose, pH 7.4).[3]
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture the cells to subconfluence in appropriate culture vessels.
-
Pre-incubation:
-
Wash the cells twice with the modified PBS.
-
Pre-incubate the cells in 300 μl of the same buffer at 37°C for 12 minutes.[3]
-
-
Inhibition and Uptake:
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold PBS to stop the uptake process.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of glutamate uptake against the log concentration of this compound.
Visualizations
Signaling Pathway of this compound-Induced Excitotoxicity
Caption: this compound inhibits EAATs, leading to increased extracellular glutamate and excitotoxicity.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing this compound-induced cytotoxicity using a PI-based assay.
References
- 1. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Various facets of excitotoxicity [explorationpub.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 9. The glutamate transport inhibitor DL-Threo-β-Benzyloxyaspartic acid (this compound) differentially affects SN38- and oxaliplatin-induced death of drug-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 安全验证 [file.glpbio.cn]
Application Notes and Protocols for DL-TBOA in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-threo-β-benzyloxyaspartate (DL-TBOA) is a potent, competitive, and non-transportable antagonist of excitatory amino acid transporters (EAATs).[1][2][3] Glutamate transporters are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[3][4] By blocking these transporters, this compound provides a powerful tool to investigate the physiological and pathological roles of glutamate uptake in the central nervous system. These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to study glutamate transporter function, synaptic transmission, and excitotoxicity.
Mechanism of Action
This compound competitively blocks glutamate uptake by binding to the substrate binding site of EAATs without being transported into the cell.[4][5] This inhibition leads to a rapid accumulation of extracellular glutamate, originating from continuous, non-vesicular release from both neurons and glial cells.[4] this compound exhibits high selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[1] Its primary action is the blockade of the five known EAAT subtypes (EAAT1-5), with varying potencies.[2]
Caption: Mechanism of this compound action.
Quantitative Data: Potency of this compound
The inhibitory potency of this compound varies across different EAAT subtypes. The following table summarizes key quantitative data from literature.
| Transporter Subtype | Parameter | Value (µM) | Cell Type / System | Reference |
| EAAT1 (human) | Ki | 42 | COS-1 cells | [1][6] |
| IC50 | 70 | - | [2][4] | |
| Ki | 2.9 | HEK293 cells | [2] | |
| EAAT2 (human) | Ki | 5.7 | COS-1 cells | [1][6] |
| IC50 | 6 | - | [2][4] | |
| Ki | 2.2 | HEK293 cells | [2] | |
| EAAT3 (human) | IC50 | 6 | - | [2][4] |
| Ki | 9.3 | HEK293 cells | [2] | |
| EAAT4 | Ki | 4.4 | - | [2] |
| EAAT5 | Ki | 3.2 | - | [2] |
| Neurotoxicity | EC50 | 38 - 48 | Hippocampal Slice Cultures (48h) | [7] |
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal Neuron Cultures
This protocol provides a generalized method for establishing low-density primary hippocampal neuron cultures from embryonic rodents, adapted from several sources.[8][9][10][11]
Materials:
-
Plating Medium: Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin. For initial plating, 25 µM glutamate is often included.[12]
-
Dissection Buffer: Hibernate-A or Hank's Balanced Salt Solution (HBSS).
-
Digestion Solution: 0.25% Trypsin-EDTA or Papain (20 units/mL) with DNase I (0.01%).
-
Poly-D-Lysine (PDL) coated glass coverslips or multi-well plates.
-
Timed-pregnant rodent (e.g., E18 rat or mouse).
Procedure:
-
Coating: Coat sterile glass coverslips or plates with 0.1 mg/mL Poly-D-Lysine overnight at 37°C. Wash thoroughly with sterile water and allow to dry before use.[11]
-
Dissection: Euthanize a timed-pregnant rodent according to approved institutional protocols. Dissect embryos and isolate the brains in ice-cold dissection buffer.
-
Hippocampal Isolation: Under a dissecting microscope, carefully remove the hippocampi from the cerebral cortices.
-
Digestion: Transfer the isolated hippocampi to the digestion solution and incubate at 37°C for 15-25 minutes.[8]
-
Dissociation: Gently remove the digestion solution and wash the tissue with warm Plating Medium. Triturate the tissue gently with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Counting & Plating: Determine cell viability and density using a hemocytometer and Trypan Blue. Plate the neurons onto the PDL-coated surfaces at the desired density (e.g., 100-300 cells/mm²).[12]
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified incubator with 5% CO₂. Perform a half-medium change every 3-4 days with fresh, pre-warmed Plating Medium (without the initial glutamate). Neurons are typically ready for experimental use after 7-14 days in vitro (DIV).
Protocol 2: Induction of Excitotoxicity with this compound
This protocol describes how to use this compound to induce glutamate-mediated excitotoxicity and assess subsequent cell death.
Materials:
-
Mature primary neuron cultures (e.g., DIV 10-14).
-
This compound stock solution (e.g., 10-100 mM in DMSO or NaOH, then diluted in water).
-
Cell death marker: Propidium Iodide (PI) or LDH assay kit.
-
NMDA receptor antagonist (e.g., MK-801, AP5) and AMPA receptor antagonist (e.g., NBQX) for control experiments.
-
Fluorescence microscope or plate reader.
Procedure:
-
Stock Solution: Prepare a 100 mM stock solution of this compound in 1 M NaOH and dilute to a 10 mM intermediate stock in sterile water. Store aliquots at -20°C.
-
Experimental Setup:
-
Test Condition: Culture medium containing the desired final concentration of this compound (e.g., 50-100 µM).[7]
-
Vehicle Control: Culture medium containing the same final concentration of the vehicle used for this compound dilution.
-
Protective Control: Culture medium containing this compound (100 µM) plus glutamate receptor antagonists (e.g., 10 µM MK-801 and 20 µM NBQX).[7]
-
-
Treatment: Remove the existing culture medium and replace it with the prepared experimental media.
-
Incubation: Incubate the cultures for a designated period (e.g., 24-48 hours) at 37°C.[7]
-
Assessment of Cell Death (using Propidium Iodide):
-
Add PI to the culture medium at a final concentration of 1-2 µM.
-
Incubate for 15-30 minutes at 37°C.
-
Image the cultures using a fluorescence microscope with appropriate filters for PI (red fluorescence).
-
Quantify the number of PI-positive (dead) cells relative to the total number of cells (e.g., identified by a nuclear counterstain like Hoechst).
-
Caption: Experimental workflow for this compound-induced excitotoxicity.
Protocol 3: Electrophysiological Analysis of this compound Effects
This protocol outlines a general approach for using patch-clamp electrophysiology to measure changes in neuronal activity following the inhibition of glutamate transporters.
Materials:
-
Mature primary neuron cultures on coverslips.
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal solution for patch pipette (K-gluconate based).
-
This compound.
Procedure:
-
Preparation: Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and continuously perfuse with aCSF.
-
Obtain Recording: Using a glass micropipette, establish a whole-cell patch-clamp recording from a neuron.
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs) or membrane potential for 5-10 minutes.
-
This compound Application: Switch the perfusion to aCSF containing this compound (e.g., 100-200 µM).[4][13]
-
Data Acquisition: Record the changes in neuronal activity. Application of this compound is expected to increase extracellular glutamate, leading to an inward current and increased sEPSC frequency or duration, particularly mediated by NMDA receptors.[4][13]
-
Washout: Switch the perfusion back to control aCSF to determine the reversibility of the effect.
-
Analysis: Analyze the recorded data to quantify changes in current amplitude, frequency, and kinetics before, during, and after this compound application.
Signaling Pathway: Excitotoxicity via EAAT Inhibition
Blocking EAATs with this compound disrupts glutamate homeostasis, leading to the overactivation of glutamate receptors, particularly NMDA receptors. This triggers a cascade of downstream events culminating in excitotoxic cell death.
References
- 1. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 3. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 安全验证 [file.glpbio.cn]
- 7. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simplified Method for Ultra-Low Density, Long-Term Primary Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-Density Primary Hippocampal Neuron Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - DK [thermofisher.com]
- 13. Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of DL-TBOA Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-β-benzyloxyaspartate (DL-TBOA) is a potent and selective competitive, non-transportable blocker of excitatory amino acid transporters (EAATs). It is a valuable pharmacological tool for studying the physiological and pathological roles of glutamate transport in the central nervous system. This compound shows selectivity for EAATs over ionotropic and metabotropic glutamate receptors. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 239.23 g/mol | |
| Formula | C₁₁H₁₃NO₅ | |
| CAS Number | 205309-81-5 |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 100 mM | Gentle warming may be required. | |
| Water | 5 mM | Gentle warming is recommended. |
Table 3: Inhibitory Activity of this compound against Human EAAT Subtypes
| EAAT Subtype | IC₅₀ | Kᵢ | Reference |
| EAAT1 (Glast) | 70 µM | 42 µM | |
| EAAT2 (GLT-1) | 6 µM | 5.7 µM | |
| EAAT3 (EAAC1) | 6 µM | - | |
| EAAT4 | - | 4.4 µM | |
| EAAT5 | - | 3.2 µM |
Signaling Pathway
This compound exerts its effects by blocking the uptake of glutamate from the synaptic cleft into glial cells and neurons. This inhibition leads to an accumulation of extracellular glutamate, which can potentiate signaling through glutamate receptors. The following diagram illustrates the mechanism of action of this compound.
Mechanism of this compound action at the synapse.
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder, MW: 239.23 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Analytical balance
Procedure:
-
Weighing this compound: Carefully weigh out 2.39 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolving the Compound: Vortex the tube thoroughly for 1-2 minutes to dissolve the this compound. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can aid in solubilization.
-
Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or longer). Always desiccate the solid compound for storage.
Note on Dilutions for Aqueous Solutions: When preparing working solutions in aqueous buffers or cell culture media, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to the aqueous medium. This helps to prevent precipitation of the compound. The final concentration of DMSO in the experimental setup should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Experimental Workflow: Preparing this compound Stock Solution
The following diagram outlines the workflow for preparing the this compound stock solution.
Workflow for preparing this compound stock solution.
Applications
This compound is widely used in neuroscience research to study the consequences of reduced glutamate uptake. Applications include:
-
Investigating the role of EAATs in synaptic transmission and plasticity.
-
Modeling excitotoxic conditions and neuronal damage.
-
Studying the contribution of glutamate transporters to extracellular glutamate homeostasis.
Working concentrations of this compound can vary depending on the experimental system. For in vitro cell culture experiments, concentrations typically range from 10 µM to 100 µM. For in vivo studies, direct administration into the brain, for example via microdialysis, has been used at concentrations around 500 µM.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Handle DMSO with care as it is readily absorbed through the skin. All procedures should be performed in a well-ventilated area.
Application Notes and Protocols for In Vivo Administration of DL-TBOA via Microdialysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of the glutamate transporter inhibitor, DL-threo-β-benzyloxyaspartate (DL-TBOA), using the microdialysis technique. This document outlines the effects of this compound on extracellular amino acid concentrations, provides detailed experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound on Extracellular Neurotransmitters
The administration of this compound via reverse microdialysis effectively blocks the reuptake of excitatory amino acids, leading to a significant increase in their extracellular concentrations. The following table summarizes the quantitative changes observed in various studies.
| Animal Model | Brain Region | This compound Concentration | Analyte | Fold Increase (vs. Baseline) | Reference |
| Wistar Rats | Hippocampus | 500 µM | Aspartate | 3.4 | [1] |
| Wistar Rats | Hippocampus | 500 µM | Glutamate | 9.0 | [1] |
| Rats | Corpus Striatum | Not Specified | 3H-D-aspartate Extraction | Completely Abolished | [2] |
| Rats | Hippocampus | Ischemia Model | Glutamate & Aspartate | 8-fold & 3-fold respectively | [3] |
Experimental Protocols
This section provides a detailed methodology for the in vivo administration of this compound via microdialysis in a rodent model.
Materials and Reagents
-
DL-threo-β-benzyloxyaspartate (this compound)
-
Artificial Cerebrospinal Fluid (aCSF) or Ringer's solution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Sterile surgical instruments
-
Stereotaxic apparatus
-
Microdialysis probes (concentric or linear)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
HPLC system with fluorescence or electrochemical detection for amino acid analysis
-
Dental cement
-
Sutures or wound clips
Preparation of this compound Solution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. This compound is soluble up to 100 mM in DMSO.[4]
-
On the day of the experiment, dilute the stock solution in sterile aCSF or Ringer's solution to the desired final concentration (e.g., 500 µM). The composition of Ringer Krebs medium can be (in mM): NaCl 118, KCl 4.5, MgSO4 1.18, KH2PO4 1.2, CaCl2 2.5, NaHCO3 25.
-
Ensure the final concentration of the initial solvent (e.g., DMSO) in the perfusate is minimal to avoid confounding effects.
-
Filter-sterilize the final this compound solution using a 0.22 µm syringe filter.
Surgical Procedure: Stereotaxic Implantation of Guide Cannula
-
Anesthetize the animal using an appropriate anesthetic protocol and mount it securely in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Using a stereotaxic atlas for the specific species and strain, determine the coordinates for the brain region of interest (e.g., hippocampus, striatum).
-
Drill a small burr hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Suture the scalp incision around the implant.
-
Allow the animal to recover from surgery for a predetermined period (e.g., 24-48 hours) before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Slowly insert the microdialysis probe into the guide cannula.
-
Connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.
-
Begin perfusion with aCSF or Ringer's solution at a low flow rate (e.g., 1-2 µL/min) to establish a stable baseline.
-
Collect baseline dialysate samples for a sufficient period (e.g., 60-120 minutes), collecting fractions at regular intervals (e.g., every 10-20 minutes).
-
Switch the perfusion solution to the aCSF/Ringer's solution containing this compound. This can be done via a liquid switch.
-
Continue to collect dialysate samples for the duration of the this compound administration.
-
After the experimental period, the perfusion can be switched back to the vehicle solution to monitor washout effects.
-
At the end of the experiment, humanely euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
Sample Analysis
-
Store the collected dialysate samples at -80°C until analysis.
-
Analyze the concentrations of glutamate, aspartate, and other amino acids in the dialysate samples using a sensitive analytical technique such as HPLC with fluorescence or electrochemical detection.
-
Data are typically expressed as a percentage of the mean baseline concentration for each animal.
Mandatory Visualizations
Signaling Pathways
The in vivo administration of this compound blocks glutamate transporters (EAATs), leading to an accumulation of extracellular glutamate. This excess glutamate can trigger a cascade of downstream signaling events, primarily through the overactivation of glutamate receptors, leading to excitotoxicity and influencing neurovascular coupling.
Caption: Excitotoxicity signaling pathway initiated by this compound.
Caption: Astrocyte-mediated neurovascular coupling influenced by glutamate.
Experimental Workflow
The following diagram illustrates the logical flow of an in vivo microdialysis experiment for the administration of this compound.
Caption: Experimental workflow for in vivo microdialysis with this compound.
References
- 1. Astrocytes mediate neurovascular signaling to capillary pericytes but not to arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevation of the extracellular concentrations of glutamate and aspartate in rat hippocampus during transient cerebral ischemia monitored by intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo microdialysis [bio-protocol.org]
Application Notes and Protocols for DL-TBOA in Brain Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent and selective blocker of excitatory amino acid transporters (EAATs), in brain slice preparations. This document includes detailed protocols for electrophysiological recordings and neurotoxicity assays, quantitative data on this compound's efficacy, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
This compound is a competitive and non-transportable antagonist of glutamate transporters, making it an invaluable tool for studying glutamatergic neurotransmission and excitotoxicity.[1][2] By blocking the reuptake of glutamate from the synaptic cleft, this compound allows for the precise investigation of the roles of EAATs in maintaining low extracellular glutamate concentrations, preventing excitotoxicity, and shaping synaptic signaling.[3][4][5] Its high selectivity for EAATs over ionotropic and metabotropic glutamate receptors ensures targeted inhibition.[1][2]
Quantitative Data
The following tables summarize the inhibitory constants of this compound for various human excitatory amino acid transporters.
Table 1: Inhibitory Potency of this compound on Human EAATs
| Transporter Subtype | IC₅₀ (µM) | Kᵢ (µM) | Kₘ (µM) | Kₑ (nM) |
| EAAT1 (GLAST) | 70[2][6] | 42[1][6][7] | 2.8[2] | 9000[1] |
| EAAT2 (GLT-1) | 6[2][6] | 5.7[1][6][7] | 0.59[2] | 116[1] |
| EAAT3 (EAAC1) | 6[2][6] | 9.3[2] | 1.8[2] | - |
| EAAT4 | - | 4.4[2][6] | - | - |
| EAAT5 | - | 3.2[2][6] | - | - |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant. Kₘ: Michaelis constant. Kₑ: Equilibrium dissociation constant.
Signaling Pathway
This compound's primary mechanism of action is the competitive inhibition of glutamate uptake by EAATs, leading to an accumulation of extracellular glutamate. This, in turn, can lead to the activation of postsynaptic glutamate receptors and downstream signaling cascades.
Experimental Protocols
Protocol 1: Electrophysiological Recording of Synaptic Activity in Brain Slices
This protocol describes how to use this compound to study the role of glutamate transporters in shaping synaptic transmission in acute brain slices.
Materials:
-
This compound (stock solution in DMSO, then diluted in ACSF)[2]
-
Artificial cerebrospinal fluid (ACSF)
-
Brain slice preparation equipment (vibratome, dissection tools)[8][9]
-
Electrophysiology rig (amplifier, micromanipulators, recording chamber, perfusion system)[8][9]
-
Glass recording pipettes
Procedure:
-
Brain Slice Preparation:
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a constant flow rate.[10]
-
Establish a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell patch-clamp recordings of synaptic currents).
-
Bath-apply this compound at the desired concentration (typically 10-100 µM).[3][11] A concentration of 50 µM has been shown to be effective in hippocampal slices.[11]
-
Record the changes in synaptic activity in the presence of this compound. An increase in the duration and amplitude of synaptic responses is expected due to the prolonged presence of glutamate in the synaptic cleft.
-
Expected Results:
-
Application of this compound is expected to increase the extracellular glutamate concentration.[11]
-
In electrophysiological recordings, this can manifest as a potentiation of NMDA receptor-mediated currents and a broadening of AMPA receptor-mediated currents.[11]
-
A reduction in the slope of fEPSPs has also been observed, potentially due to presynaptic inhibition via metabotropic glutamate receptors.[11]
Protocol 2: Induction of Excitotoxicity in Organotypic Brain Slice Cultures
This protocol details the use of this compound to induce and study excitotoxic cell death.
Materials:
-
This compound
-
Organotypic brain slice cultures (e.g., hippocampal)
-
Cell death marker (e.g., Propidium Iodide, PI)
-
Culture medium
-
Fluorescence microscope
Procedure:
-
Treatment of Slice Cultures:
-
Prepare and maintain organotypic brain slice cultures according to standard protocols.
-
Incubate the slice cultures with varying concentrations of this compound (e.g., 10-100 µM) in the culture medium for a specified duration (e.g., 48 hours).[3] EC₅₀ values for cell death have been reported to be in the range of 38-48 µM in hippocampal slice cultures.[3]
-
-
Assessment of Cell Death:
-
After the treatment period, add a cell death marker such as Propidium Iodide (PI) to the culture medium.
-
Image the slices using a fluorescence microscope to visualize and quantify PI uptake, which indicates cell death.
-
To confirm that the observed cell death is due to excitotoxicity, a parallel experiment can be conducted where slices are co-incubated with this compound and glutamate receptor antagonists (e.g., NBQX and MK-801).[3]
-
Expected Results:
-
This compound will induce dose-dependent cell death in the slice cultures.[3]
-
The co-application of glutamate receptor antagonists should prevent or significantly reduce this compound-induced cell death, confirming an excitotoxic mechanism.[3]
Solubility and Storage
-
Solubility: this compound is soluble in DMSO to 100 mM and in water to 5 mM with gentle warming.[2]
-
Storage: Store the solid compound desiccated at -20°C.[2] Stock solutions can be stored at -20°C for several months.[7] It is recommended to prepare and use aqueous solutions on the same day.[12]
Conclusion
This compound is a powerful pharmacological tool for investigating the roles of glutamate transporters in the central nervous system. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in brain slice preparations to explore the intricacies of glutamatergic signaling in both physiological and pathological conditions.
References
- 1. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 3. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extracellular Glutamate Concentration in Hippocampal Slice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. protocols.io [protocols.io]
- 9. m.youtube.com [m.youtube.com]
- 10. Bidirectional dysregulation of synaptic glutamate signaling after transient metabolic failure [elifesciences.org]
- 11. Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | EAAT inhibitor | Hello Bio [hellobio.com]
Application of DL-TBOA in Patch-Clamp Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-β-benzyloxyaspartate (DL-TBOA) is a potent, competitive, and non-transportable antagonist of excitatory amino acid transporters (EAATs).[1] EAATs are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and shaping synaptic transmission.[2][3] By blocking glutamate uptake, this compound serves as an invaluable pharmacological tool in neurophysiological research, particularly in patch-clamp electrophysiology, to investigate the roles of EAATs in synaptic function and dysfunction.[4][5]
These application notes provide an overview of the use of this compound in patch-clamp studies, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
This compound inhibits all major EAAT subtypes (EAAT1, EAAT2, and EAAT3) with high affinity, and also shows inhibitory activity against EAAT4 and EAAT5. Unlike substrate inhibitors, this compound is not transported into the cell, thus avoiding confounding effects such as heteroexchange, where the inhibitor is exchanged for intracellular glutamate, leading to its release.[1] By blocking EAATs, this compound increases the concentration and dwell time of glutamate in the synaptic cleft and extrasynaptic spaces.[4] This leads to enhanced activation of postsynaptic glutamate receptors, including N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, resulting in prolonged excitatory postsynaptic currents (EPSCs) and increased neuronal excitability.[4][6][7]
Signaling Pathway of this compound Action
References
- 1. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of glutamate transporters in shaping excitatory synaptic currents in cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of glutamate transporter inhibitors on the global electrophysiological response of astrocytes to neuronal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decreased glutamate transport enhances excitability in a rat model of cortical dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with DL-TBOA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using DL-Threo-β-benzyloxyaspartate (DL-TBOA), a potent and selective inhibitor of Excitatory Amino Acid Transporters (EAATs), for the investigation of synaptic plasticity. This compound serves as a critical tool to elucidate the role of glutamate clearance in synaptic transmission and plasticity phenomena such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Introduction to this compound
This compound is a competitive, non-transportable blocker of EAATs, making it an invaluable tool for studying the consequences of reduced glutamate uptake.[1] Unlike some other inhibitors, this compound does not act as a partial agonist at glutamate receptors, ensuring that observed effects are directly attributable to the inhibition of glutamate transport.[1] Its high selectivity for EAATs over ionotropic and metabotropic glutamate receptors further enhances its utility in neuroscience research.[2][3] By blocking the reuptake of glutamate from the synaptic cleft, this compound allows for the controlled manipulation of extracellular glutamate levels, enabling detailed investigation into the mechanisms underlying synaptic plasticity.
Mechanism of Action
This compound competitively inhibits glutamate uptake by various EAAT subtypes. This blockade leads to an accumulation of glutamate in the extracellular space, thereby prolonging the activation of postsynaptic glutamate receptors. This modulation of glutamate dynamics can significantly impact the induction and maintenance of synaptic plasticity.
References
Application Notes and Protocols for Studying Excitotoxicity In Vitro Using DL-TBOA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key contributor to a variety of neurological disorders.[1] In vitro models are invaluable tools for investigating the molecular mechanisms of excitotoxicity and for the discovery of potential neuroprotective agents. DL-threo-β-benzyloxyaspartate (DL-TBOA) is a potent and non-transportable competitive inhibitor of excitatory amino acid transporters (EAATs), including EAAT1, EAAT2, and EAAT3.[2][3][4][5] By blocking the reuptake of glutamate from the synaptic cleft, this compound elevates extracellular glutamate concentrations, thereby inducing excitotoxicity in a controlled in vitro setting.[6][7] These application notes provide detailed protocols for utilizing this compound to study excitotoxicity in primary neuronal cultures.
Mechanism of Action of this compound in Inducing Excitotoxicity
This compound competitively blocks glutamate transporters (EAATs) on glial cells and neurons.[2][4] This inhibition prevents the efficient removal of glutamate from the extracellular space, leading to its accumulation.[7] The elevated glutamate levels chronically activate glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors.[8] Overactivation of NMDA receptors results in a massive influx of Ca²⁺ into the neurons.[1] This calcium overload triggers a cascade of detrimental downstream events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), activation of proteases and endonucleases, and ultimately, apoptotic and necrotic cell death.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies using this compound to induce excitotoxicity in vitro.
Table 1: this compound Inhibitory Activity
| Transporter Subtype | IC₅₀ / Kᵢ Value | Cell System | Reference |
| EAAT1 | IC₅₀: 70 μM | Human EAAT1-expressing cells | [2][4] |
| EAAT2 | IC₅₀: 6 μM | Human EAAT2-expressing cells | [2][4] |
| EAAT3 | IC₅₀: 6 μM | Human EAAT3-expressing cells | [2][4] |
| EAAT1 | Kᵢ: 42 μM | COS-1 cells expressing human EAAT1 | [3][5][6] |
| EAAT2 | Kᵢ: 5.7 μM | COS-1 cells expressing human EAAT2 | [3][5][6] |
Table 2: Excitotoxicity Induced by this compound in Hippocampal Slice Cultures
| This compound Concentration | Exposure Time | Endpoint Measured | Result | Reference |
| 38 - 48 μM | 48 hours | Cell Death (EC₅₀) | Significant cell death observed | [9] |
| 100 μM | 48 hours | Cell Death | Saturating concentration causing cell death | [9] |
| 10 μM | During OGD | Cell Death (Propidium Iodide Uptake) | Sub-toxic dose, reduced OGD-induced cell death | [9] |
Experimental Protocols
Protocol 1: Induction of Excitotoxicity with this compound in Primary Cortical Neurons
This protocol describes the induction of excitotoxicity in primary cortical neuron cultures using this compound.
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)[10]
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Cell Culture:
-
Plate dissociated primary cortical neurons on poly-D-lysine coated 96-well plates or coverslips at a density of 1 x 10⁵ cells/well.[10]
-
Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a humidified 5% CO₂ incubator for 10-14 days to allow for maturation.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed HBSS at various concentrations (e.g., 10, 25, 50, 100, 200 μM).
-
Gently remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add 100 μL of the this compound working solution or vehicle control (HBSS with equivalent DMSO concentration) to the respective wells.
-
Incubate the cells for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[11]
Materials:
-
This compound treated and control neurons in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]
Procedure:
-
Following this compound treatment, add 10 μL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Assessment of Cell Death using Lactate Dehydrogenase (LDH) Assay
This protocol quantifies cytotoxicity by measuring the release of LDH from damaged cells.[14][15]
Materials:
-
This compound treated and control neurons in a 96-well plate
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
Procedure:
-
After the desired incubation period with this compound, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[16]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[16]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[16]
-
Add 50 µL of the stop solution provided in the kit.[16]
-
Measure the absorbance at 490 nm using a microplate reader.[14][16]
-
To determine the maximum LDH release, lyse untreated control cells with a lysis buffer (provided in some kits or 1% Triton X-100) and measure the LDH activity.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Protocol 4: Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol measures changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[2][3][4]
Materials:
-
Neurons cultured on glass coverslips
-
Fura-2 AM stock solution (e.g., 1 mM in DMSO)
-
HBSS (with and without Ca²⁺)
-
Pluronic F-127
-
Fluorescence imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm.
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.[4][5]
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification for 30 minutes.[4]
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.[3]
-
Perfuse the cells with a solution containing this compound and record the changes in the 340/380 nm fluorescence ratio over time.[3]
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Protocol 5: Measurement of Reactive Oxygen Species (ROS) using DCFDA
This protocol detects intracellular ROS production using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).[7][17]
Materials:
-
This compound treated and control neurons in a 96-well plate or on coverslips
-
DCFDA stock solution (e.g., 10 mM in DMSO)
-
HBSS
Procedure:
-
Prepare a working solution of 10-20 µM DCFDA in HBSS.[1][17]
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[1]
-
Wash the cells twice with HBSS to remove the excess probe.
-
Treat the cells with this compound as described in Protocol 1.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at ~485 nm and emission at ~535 nm.[1]
Visualizations
Signaling Pathway of this compound-Induced Excitotoxicity```dot
// Nodes DL_TBOA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EAATs [label="Glutamate Transporters (EAATs)", fillcolor="#FBBC05", fontcolor="#202124"]; Extracellular_Glutamate [label="↑ Extracellular\nGlutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; NMDA_Receptor [label="NMDA Receptor\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Influx [label="↑ Intracellular Ca²⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrial_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; ROS_Production [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme_Activation [label="Activation of\nProteases & Endonucleases", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Necrosis [label="Necrosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Neuronal Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges DL_TBOA -> EAATs [label="Inhibits"]; EAATs -> Extracellular_Glutamate [label="Leads to"]; Extracellular_Glutamate -> NMDA_Receptor; NMDA_Receptor -> Ca_Influx; Ca_Influx -> Mitochondrial_Dysfunction; Ca_Influx -> Enzyme_Activation; Mitochondrial_Dysfunction -> ROS_Production; ROS_Production -> Cell_Death; Enzyme_Activation -> Apoptosis; Mitochondrial_Dysfunction -> Apoptosis; Apoptosis -> Cell_Death; Ca_Influx -> Necrosis; Necrosis -> Cell_Death; }
Caption: Workflow for studying this compound-induced excitotoxicity.
References
- 1. abcam.com [abcam.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. brainvta.tech [brainvta.tech]
- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
- 6. calcium-imaging-of-cortical-neurons-using-fura-2-am - Ask this paper | Bohrium [bohrium.com]
- 7. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. yenepoya.res.in [yenepoya.res.in]
- 15. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Application of DL-TBOA in Cancer Research: A Detailed Examination
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-β-benzyloxyaspartate (DL-TBOA) is a potent, non-transportable competitive inhibitor of excitatory amino acid transporters (EAATs).[1][2] EAATs are crucial for maintaining low extracellular glutamate levels, and their dysregulation has been implicated in the progression of several cancers.[3][4] This document provides detailed application notes and experimental protocols based on a key study investigating the role of this compound in colorectal cancer (CRC), particularly in the context of chemotherapy resistance. The findings suggest that this compound can differentially modulate the efficacy of chemotherapeutic agents, highlighting its potential as an adjunct therapy.[5][6][7]
Mechanism of Action
This compound primarily functions by blocking the uptake of glutamate by EAATs.[1] In the context of cancer, particularly colorectal cancer, the expression and activity of the glutamate transporter SLC1A1 (also known as EAAT3) can be altered in drug-resistant cells.[5][6] The study by Pedraz-Cuesta et al. (2015) demonstrated that this compound's effects are contingent on the specific chemotherapeutic agent used. It was found to augment cell death induced by SN38 (the active metabolite of irinotecan) while attenuating the cytotoxic effects of oxaliplatin in CRC cell lines.[5][6][7] This differential effect is associated with a reduction in chemotherapy-induced p53 induction and alterations in the subcellular localization of SLC1A1.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study on this compound's effects on colorectal cancer cell lines.
Table 1: Inhibitory Concentrations (IC50) of this compound on Excitatory Amino Acid Transporters (EAATs)
| Transporter | IC50 (μM) |
| EAAT1 | 70 |
| EAAT2 | 6 |
| EAAT3 | 6 |
Data sourced from Tocris Bioscience.[1]
Table 2: Effect of this compound on Chemotherapy-Induced Loss of Viability in Colorectal Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | This compound Concentration (μM) | Effect on Cell Viability |
| HCT116 (Parental) | SN38 (0.8 μM) | 70, 350 | Slightly exacerbated SN38-induced loss of viability |
| HCT116 (Parental) | Oxaliplatin (20 μM) | 70, 350 | Counteracted oxaliplatin-induced loss of viability |
| LoVo (Parental) | SN38 (0.8 μM) | 70, 350 | Slightly exacerbated SN38-induced loss of viability |
| LoVo (Parental) | Oxaliplatin (20 μM) | 70, 350 | Counteracted oxaliplatin-induced loss of viability |
| HCT116 (SN38-Resistant) | SN38 (0.8 μM) | 70, 350 | Augmented SN38-induced loss of viability |
| HCT116 (Oxaliplatin-Resistant) | Oxaliplatin (20 μM) | 70, 350 | Strongly counteracted oxaliplatin-induced loss of viability |
| LoVo (SN38-Resistant) | SN38 (0.8 μM) | 70, 350 | Augmented SN38-induced loss of viability |
| LoVo (Oxaliplatin-Resistant) | Oxaliplatin (20 μM) | 70, 350 | Strongly counteracted oxaliplatin-induced loss of viability |
Data derived from Pedraz-Cuesta et al., BMC Cancer, 2015.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in the context of chemotherapy and the general experimental workflow used in the cited research.
Caption: Proposed signaling pathway of this compound in colorectal cancer cells treated with chemotherapy.
Caption: General experimental workflow for investigating the effects of this compound on cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound and colorectal cancer.
Cell Culture and Generation of Drug-Resistant Cell Lines
-
Cell Lines: HCT116 and LoVo human colorectal cancer cell lines.
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Resistant Lines: Drug-resistant sublines are established by continuous, escalating exposure to either SN38 or oxaliplatin over several months. Resistance is confirmed by comparing the IC50 values of the resistant lines to the parental lines.
Cell Viability Assay (MTS Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with varying concentrations of SN38 or oxaliplatin, with or without the co-administration of this compound (e.g., 70 μM and 350 μM).
-
Incubation: Plates are incubated for 48 hours at 37°C.
-
MTS Reagent: After incubation, MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay) is added to each well according to the manufacturer's instructions.
-
Measurement: Plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the untreated control.
Western Blotting for Protein Expression Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p53, p21, cleaved PARP-1, tubulin as a loading control).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.
Cellular Glutathione (GSH) Level Measurement
-
Sample Preparation: Cells are treated as required, then washed and harvested.
-
GSH Assay Kit: Cellular GSH levels are measured using a commercially available colorimetric or fluorometric GSH assay kit.
-
Procedure: The assay is performed according to the manufacturer's protocol, which typically involves cell lysis and reaction with a reagent that produces a detectable signal proportional to the amount of GSH.
-
Normalization: GSH levels are normalized to the total protein content of the sample.
Conclusion
This compound presents a complex but potentially valuable tool in cancer research, particularly in the context of overcoming chemotherapy resistance. Its ability to differentially modulate the effects of different cytotoxic agents in colorectal cancer underscores the importance of understanding the specific molecular context of the tumor. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of targeting glutamate transporters in oncology. Researchers are encouraged to adapt these methodologies to their specific cancer models of interest to further elucidate the role of glutamatergic signaling in cancer progression and treatment response.
References
- 1. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 2. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The glutamate transport inhibitor DL-Threo-β-Benzyloxyaspartic acid (this compound) differentially affects SN38- and oxaliplatin-induced death of drug-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glutamate transport inhibitor DL-Threo-β-Benzyloxyaspartic acid (this compound) differentially affects SN38- and oxaliplatin-induced death of drug-resistant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to dissolve DL-TBOA in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution of DL-TBOA in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in DMSO.[1][2] For aqueous experiments, subsequent dilution of the DMSO stock into the aqueous buffer is a common practice.
Q2: Can I dissolve this compound directly in water or aqueous buffers?
A2: Yes, this compound is soluble in water up to 5 mM, but this often requires gentle warming.[1] One protocol suggests that a concentration of 5 mg/mL (approximately 20.90 mM) can be achieved with ultrasonication and heating to 60°C.[3] However, for ease of use and to avoid potential solubility issues, preparing a concentrated stock in DMSO and then diluting it is often preferred.
Q3: How should I store this compound powder and its solutions?
A3: The solid form of this compound should be desiccated at -20°C.[1] Stock solutions prepared in DMSO can be stored at -20°C for up to one month.[2] It is recommended to prepare and use aqueous solutions on the same day.[2] Before use, frozen solutions should be equilibrated to room temperature to ensure any precipitate has redissolved.[2]
Q4: Is this compound stable in solution?
A4: this compound is chemically much more stable than its benzoyl analog.[4] However, it is best practice to use freshly prepared aqueous solutions for experiments.[2] DMSO stock solutions are stable for at least one month when stored at -20°C.[2]
Troubleshooting Guide
Issue: I am having trouble dissolving this compound in water at the desired concentration.
-
Solution:
-
Increase Temperature: Gently warm the solution. Heating to 37°C or even up to 60°C can aid dissolution.[3][5][6]
-
Sonication: Use an ultrasonic bath to agitate the solution, which can help break up particles and enhance solubility.[3][5][6]
-
pH Adjustment: Although not explicitly detailed in the provided resources, the acidity or basicity of your aqueous buffer can influence the solubility of compounds with acidic or basic functional groups. Experimenting with slight pH adjustments of your buffer might be beneficial.
-
Alternative Solvent: If direct dissolution in an aqueous buffer is not successful, consider preparing a high-concentration stock solution in DMSO and then diluting it to the final working concentration in your aqueous medium.
-
Issue: My this compound solution appears cloudy or has visible precipitate.
-
Solution:
-
Ensure Complete Dissolution Initially: Before storing or using the solution, confirm that all the solid has completely dissolved. This can be verified by visual inspection.
-
Warm the Solution: If precipitation occurs after storage at a lower temperature, gently warm the solution to room temperature or 37°C and vortex to redissolve the precipitate.[2]
-
Filter Sterilization: For aqueous solutions, after achieving complete dissolution, it is advisable to filter and sterilize it using a 0.22 μm filter before use in cell-based assays.[3]
-
Check Concentration: The concentration might be too high for the chosen solvent. Refer to the solubility data to ensure you are within the recommended limits.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Maximum Concentration | Conditions |
| DMSO | 100 mM | Gentle warming may be required.[1][2] |
| Water | 5 mM | Gentle warming required.[1] |
| Water | 5 mg/mL (~20.90 mM) | Requires ultrasonication and heating to 60°C.[3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 239.23 g/mol ).[1]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 23.92 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a short period until the solid is completely dissolved.[5][6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[2]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw Stock Solution: Retrieve the 100 mM this compound in DMSO stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Dilution: Dilute the DMSO stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, artificial cerebrospinal fluid) to the final working concentration. For example, to prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of the aqueous buffer.
-
Mixing: Gently vortex the solution to ensure it is thoroughly mixed.
-
Use: Use the freshly prepared aqueous solution for your experiment on the same day.[2]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: General experimental workflow using this compound.
References
- 1. This compound | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound | EAAT inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. apexbt.com [apexbt.com]
stability of DL-TBOA in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of DL-TBOA in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent glutamate transporter inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (DL-threo-β-benzyloxyaspartic acid) is a competitive and non-transportable blocker of excitatory amino acid transporters (EAATs). It inhibits the uptake of glutamate from the extracellular space, leading to an increase in the concentration of glutamate available to bind to its receptors. This compound shows selectivity for EAATs over ionotropic and metabotropic glutamate receptors.
Q2: What are the recommended solvent and storage conditions for this compound?
-
Powder: The solid form of this compound should be stored desiccated at -20°C.
-
Stock Solutions:
-
DMSO: this compound is soluble in DMSO up to 100 mM. DMSO stock solutions are stable for several months when stored at -20°C. For longer-term storage (1-2 years), -80°C is recommended.
-
Water: this compound is soluble in water up to 5 mM with gentle warming. Aqueous solutions are less stable than DMSO stocks. It is recommended to prepare aqueous solutions fresh on the day of the experiment. If storage is necessary, they can be kept at -20°C for up to one month, though fresh preparation is ideal.
-
Q3: In which experimental buffers has this compound been successfully used?
This compound has been used in a variety of physiological buffers, including:
-
Modified Phosphate-Buffered Saline (PBS): Containing NaCl, KCl, Na2HPO4, KH2PO4, MgCl2, CaCl2, and D-glucose, at pH 7.4.
-
Ringer Krebs Medium: Containing NaCl, KCl, MgSO4, KH2PO4, CaCl2, and NaHCO3.
-
Artificial Cerebrospinal Fluid (aCSF): Typically containing NaCl, KCl, CaCl2, MgCl2, NaH2PO4, NaHCO3, and glucose, bubbled with 95% O2 / 5% CO2.
Q4: Is this compound transported by EAATs?
No, this compound is a non-transportable inhibitor, meaning it binds to the transporter but is not translocated across the cell membrane. This makes it a useful tool for specifically studying the effects of uptake inhibition without the confounding effects of substrate transport.
Stability of this compound in Experimental Buffers
Table 1: Recommended Handling and Storage of this compound Solutions
| Solution Type | Solvent | Maximum Concentration | Short-Term Storage (≤ 24 hours) | Long-Term Storage | Best Practices |
| Stock Solution | DMSO | 100 mM | 4°C | -20°C (months) or -80°C (years) | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | Water | 5 mM (with gentle warming) | 4°C | -20°C (up to 1 month) | Prepare fresh if possible. Equilibrate to room temperature and check for precipitate before use. |
| Working Solution | Aqueous Buffer (e.g., aCSF, PBS) | Dependent on experimental needs | Use immediately | Not Recommended | Prepare fresh for each experiment from a frozen stock solution. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock or working solution | - Low temperature- High concentration- pH of the buffer | - Gently warm the solution to 37°C and sonicate to aid dissolution.- Ensure the final concentration in your aqueous buffer does not exceed its solubility limit.- Check the pH of your final working solution, as the solubility of this compound may be pH-dependent. |
| Inconsistent or no biological effect | - Degradation of this compound- Incorrect concentration- Issues with the experimental system | - Always prepare fresh working solutions from a properly stored stock.- Verify the final concentration of this compound in your assay.- Ensure the EAATs in your experimental system are expressed and functional.- Confirm that the downstream signaling components (e.g., glutamate receptors) are responsive. |
| Unexpected off-target effects | - Non-specific binding at high concentrations- Alterations in cellular homeostasis due to prolonged EAAT inhibition | - Perform dose-response experiments to determine the optimal concentration for your assay.- Include appropriate controls, such as glutamate receptor antagonists (e.g., NBQX, MK-801), to confirm that the observed effects are due to increased extracellular glutamate. |
Experimental Protocols
Glutamate Uptake Assay in Cell Culture
This protocol is adapted for assessing the inhibitory effect of this compound on glutamate uptake in cultured cells expressing EAATs.
Materials:
-
Cells expressing the EAAT of interest (e.g., HEK293, astrocytes)
-
Assay Buffer (e.g., Hank's Buffered Saline Solution with 20 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
[³H]-D-Aspartate or [³H]-L-Glutamate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Scintillation fluid and vials
-
Cell lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Cell Plating: Plate cells in a suitable multi-well plate and grow to sub-confluence.
-
Preparation: On the day of the experiment, prepare serial dilutions of this compound in the assay buffer.
-
Equilibration: Aspirate the culture medium and wash the cells once with assay buffer. Add assay buffer to each well and incubate at 37°C for 10 minutes.
-
Inhibition: Aspirate the equilibration buffer and add the this compound dilutions to the respective wells.
-
Uptake Initiation: Add the radiolabeled glutamate substrate (e.g., [³H]-D-Aspartate) to each well to initiate the uptake reaction. Incubate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
Termination: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer to terminate the uptake.
-
Lysis and Scintillation Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the glutamate uptake (IC₅₀).
Caption: Workflow for a glutamate uptake inhibition assay.
Signaling Pathways
Inhibition of EAATs by this compound leads to an accumulation of extracellular glutamate. This glutamate can then activate postsynaptic glutamate receptors, primarily AMPA and NMDA receptors, leading to various downstream signaling events.
potential off-target effects of DL-TBOA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent inhibitor of Excitatory Amino Acid Transporters (EAATs).
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a competitive, non-transportable blocker of Excitatory Amino Acid Transporters (EAATs), also known as solute carrier family 1 (SLC1). It shows inhibitory activity against multiple EAAT subtypes.[1][2]
Q2: Is this compound selective for EAATs? What about its activity at glutamate receptors?
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited published evidence of significant, direct off-target effects of this compound at concentrations typically used to inhibit EAATs. Its mechanism of action, which leads to an increase in extracellular glutamate levels, can indirectly affect neuronal activity and signaling pathways regulated by glutamate.
Q4: Can inhibition of EAATs by this compound have neurotoxic effects?
A4: Yes, by blocking glutamate uptake, this compound can lead to an accumulation of extracellular glutamate, which can be excitotoxic to neurons. The extent of neurotoxicity is dependent on the concentration of this compound used and the experimental system.
Q5: How can I minimize potential off-target or excitotoxic effects in my experiments?
A5: It is crucial to use the lowest effective concentration of this compound required to achieve the desired level of EAAT inhibition. We recommend performing a dose-response curve in your specific experimental model. Additionally, consider the duration of exposure, as prolonged inhibition of glutamate uptake can exacerbate excitotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected neuronal hyperexcitability or cell death | Increased extracellular glutamate levels due to EAAT inhibition leading to excitotoxicity. | - Perform a dose-response experiment to determine the minimal effective concentration of this compound.- Reduce the incubation time with this compound.- Co-administer with antagonists for NMDA and AMPA receptors to mitigate excitotoxicity if experimentally permissible. |
| Variability in experimental results | - Inconsistent this compound concentration.- Differences in cell density or tissue preparation.- Instability of this compound in solution. | - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration immediately before use.- Standardize cell seeding densities and tissue slice preparation methods.- Ensure consistent incubation times and conditions across all experiments. |
| Lack of expected effect (no change in glutamate levels or synaptic activity) | - Inactive this compound.- Low expression of EAATs in the experimental model.- Insufficient concentration of this compound. | - Verify the purity and activity of the this compound compound.- Confirm the expression of EAAT subtypes in your cell line or tissue preparation using techniques like Western blot or qPCR.- Increase the concentration of this compound, keeping in mind the potential for excitotoxicity. |
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound on various EAAT subtypes.
Table 1: Inhibitory Potency (IC50) of this compound on EAAT Subtypes
| EAAT Subtype | IC50 (µM) |
| EAAT1 (Glast-1) | 70[1][2] |
| EAAT2 (GLT-1) | 6[1][2] |
| EAAT3 (EAAC1) | 6[1][2] |
Table 2: Binding Affinity (Ki) of this compound for EAAT Subtypes
| EAAT Subtype | Ki (µM) |
| EAAT1 | 9.3[1] |
| EAAT2 | 2.2[1] |
| EAAT3 | 9.3[1] |
| EAAT4 | 4.4[1][2] |
| EAAT5 | 3.2[1][2] |
Key Experimental Protocols
[3H]-D-Aspartate Uptake Assay
This assay measures the inhibition of glutamate uptake by EAATs using a radiolabeled substrate, [3H]-D-Aspartate, which is a transportable analog of glutamate.
Materials:
-
Cells or synaptosomes expressing EAATs
-
[3H]-D-Aspartate
-
Krebs-Henseleit buffer (or other appropriate physiological buffer)
-
This compound stock solution
-
Scintillation fluid and vials
-
Scintillation counter
-
Multi-well plates (e.g., 24- or 96-well)
-
Filtration apparatus with glass fiber filters
Procedure:
-
Cell Preparation: Plate cells in multi-well plates and allow them to adhere and reach the desired confluency. For synaptosomes, prepare fresh isolates.
-
Pre-incubation: Wash the cells with warm Krebs-Henseleit buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiation of Uptake: Add [3H]-D-Aspartate to each well to initiate the uptake reaction. The final concentration of the radioligand should be near its Km for the transporter being studied.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., NaOH or SDS solution). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [3H]-D-Aspartate uptake at each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.
FLIPR Membrane Potential (FMP) Assay
This is a fluorescence-based assay to measure changes in membrane potential associated with the electrogenic activity of EAATs.
Materials:
-
Cells expressing EAATs
-
FLIPR Membrane Potential Assay Kit (containing a fluorescent voltage-sensitive dye)
-
Physiological buffer (e.g., HBSS with HEPES)
-
This compound stock solution
-
Glutamate or another EAAT substrate
-
FLIPR instrument
-
Multi-well plates (e.g., 96- or 384-well, black-walled, clear bottom)
Procedure:
-
Cell Plating: Seed cells into the appropriate multi-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare the fluorescent dye solution according to the kit manufacturer's instructions. Add the dye solution to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C or room temperature to allow the dye to load into the cells. Do not wash the cells after dye loading.[5][6]
-
Compound Plate Preparation: Prepare a separate plate containing this compound at various concentrations and the EAAT substrate (e.g., glutamate).
-
FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.
-
Baseline Reading: The instrument will measure the baseline fluorescence of the cells.
-
Compound Addition and Signal Detection: The FLIPR instrument will automatically add the solutions from the compound plate to the cell plate. It will then monitor the change in fluorescence over time, which reflects the change in membrane potential upon substrate transport and its inhibition by this compound.
-
Data Analysis: The change in fluorescence intensity is used to determine the activity of the EAATs and the inhibitory effect of this compound. The data can be used to generate dose-response curves and calculate IC50 or Km values.[1]
Visualizations
References
- 1. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
determining optimal working concentration of DL-TBOA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal working concentration of DL-TBOA for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (DL-threo-β-benzyloxyaspartate) is a potent and selective competitive inhibitor of excitatory amino acid transporters (EAATs).[1][2][3] It acts as a non-transportable blocker, meaning it binds to the transporter but is not moved across the cell membrane.[1][2][4][5] This blockage leads to an increase in the extracellular concentration of glutamate by preventing its reuptake into neurons and glial cells.[5][6] this compound is highly selective for EAATs over ionotropic and metabotropic glutamate receptors.[1][2][7]
Q2: What are the recommended storage conditions for this compound?
This compound should be stored desiccated at -20°C.[1] Stock solutions can be stored at -20°C for up to one month.[2] It is recommended to prepare and use solutions on the same day if possible.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO up to 100 mM and in water up to 5 mM with gentle warming.[1][2] For a higher concentration stock solution, DMSO is the recommended solvent.[3][8] When preparing stock solutions, always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis.[1]
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound.
-
Possible Cause: this compound has limited solubility in aqueous solutions at room temperature.
-
Solution: Gentle warming of the solution can aid in dissolution.[1][2] For higher concentrations, using DMSO as the solvent is recommended.[3][8] If using water, ensure the final concentration does not exceed 5 mM.[1][2] Sonication can also be used to help dissolve the compound.[8][9]
Issue 2: Inconsistent or no effect observed in my experiment.
-
Possible Cause 1: Inadequate concentration. The optimal working concentration of this compound is highly dependent on the experimental system, including the specific EAAT subtypes present and their density.
-
Solution 1: Perform a dose-response curve to determine the EC50 or IC50 in your specific model. A good starting range for many in vitro applications is 10-100 µM.[6][10][11]
-
Possible Cause 2: Instability of the compound in the experimental buffer.
-
Solution 2: Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions.
-
Possible Cause 3: Presence of high concentrations of glutamate or other EAAT substrates. As a competitive inhibitor, the effectiveness of this compound can be reduced by high concentrations of the endogenous substrate.
-
Solution 3: Consider the baseline glutamate levels in your experimental setup. It may be necessary to use a higher concentration of this compound in conditions with elevated glutamate.
Issue 3: Observed cellular toxicity.
-
Possible Cause: Excessive accumulation of extracellular glutamate due to EAAT inhibition can lead to excitotoxicity.[6]
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider co-application with NMDA and AMPA receptor antagonists to mitigate excitotoxic effects if the primary goal is to study non-receptor-mediated effects of glutamate transporter inhibition.[6] Incubation time should also be optimized to achieve the desired effect without inducing significant cell death.
Quantitative Data Summary
The following tables summarize the inhibitory constants of this compound for various excitatory amino acid transporter (EAAT) subtypes.
| Transporter Subtype | IC50 (µM) | Reference(s) |
| EAAT1 | 70 | [1][2] |
| EAAT2 | 6 | [1][2] |
| EAAT3 | 6 | [1][2] |
| Transporter Subtype | Ki (µM) | Reference(s) |
| EAAT1 | 42 | [3][8][12] |
| EAAT2 | 5.7 | [3][8][12] |
| EAAT4 | 4.4 | [1][2] |
| EAAT5 | 3.2 | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the required concentration and volume of the stock solution. For most applications, a 10 mM or 100 mM stock in DMSO is recommended.
-
Weigh the appropriate amount of this compound powder using a calibrated analytical balance. Use the batch-specific molecular weight for accurate calculations.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can assist with dissolution.[8][9]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. [2]
Protocol 2: Determining Optimal Working Concentration using a Glutamate Uptake Assay
This protocol provides a general framework. Specific parameters should be optimized for your cell type and experimental conditions.
-
Cell Preparation: Plate cells (e.g., primary astrocyte cultures or cell lines expressing specific EAAT subtypes) in a suitable multi-well plate and grow to the desired confluency.
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound in your assay buffer from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Initiate Uptake: Add a solution containing a known concentration of radiolabeled glutamate (e.g., [³H]L-glutamate or [¹⁴C]L-glutamate) to each well and incubate for a specific time (e.g., 10-15 minutes).
-
Terminate Uptake: Rapidly wash the cells with ice-cold assay buffer to remove extracellular radiolabeled glutamate.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of glutamate uptake inhibition against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of glutamate uptake.
Visualizations
Caption: Mechanism of this compound action on EAATs.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 2. This compound | EAAT inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. glpbio.com [glpbio.com]
- 10. Bidirectional dysregulation of synaptic glutamate signaling after transient metabolic failure [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for DL-TBOA Effects on Neuronal Excitability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-threo-β-benzyloxyaspartate (DL-TBOA) in their experiments. This compound is a potent and widely used antagonist of excitatory amino acid transporters (EAATs). Understanding its mechanism of action and potential pitfalls is crucial for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a competitive, non-transportable blocker of excitatory amino acid transporters (EAATs).[1][2] It inhibits the uptake of glutamate from the synaptic cleft and extracellular space, leading to an increase in the ambient concentration of glutamate. This elevation in extracellular glutamate can subsequently activate both synaptic and extrasynaptic glutamate receptors, leading to an increase in neuronal excitability. This compound shows high selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[1][2]
Q2: Which EAAT subtypes does this compound block?
This compound is a broad-spectrum EAAT antagonist and does not differentiate significantly between EAAT1, EAAT2, and EAAT3 in terms of potency.[2][3] It also inhibits EAAT4 and EAAT5.[2][3] The inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) vary slightly across different expression systems and experimental conditions.
Q3: What are the expected effects of this compound on neuronal activity?
By increasing extracellular glutamate levels, this compound typically enhances neuronal excitability. This can manifest as:
-
Prolongation of postsynaptic currents (PSCs).[4]
-
Neuronal depolarization.[4]
-
A decrease in the threshold for evoking epileptiform activity.[4]
-
Generation of large NMDA receptor-mediated currents and intracellular calcium oscillations.[5]
-
In some preparations, it can induce synchronous neuronal firing.[5]
Q4: Is this compound neurotoxic?
Yes, at higher concentrations or with prolonged application, this compound can be neurotoxic.[6] This toxicity is primarily mediated by excitotoxicity resulting from excessive activation of glutamate receptors, particularly NMDA receptors.[6] It is crucial to determine the optimal concentration and duration of application for your specific experimental model to avoid cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on neuronal excitability. | 1. Inadequate concentration of this compound. | Increase the concentration of this compound in a stepwise manner. A common starting concentration is 10-50 µM. |
| 2. Degradation of this compound. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO or NaOH) and store them properly (e.g., at -20°C). Avoid repeated freeze-thaw cycles. | |
| 3. Low basal glutamate levels in the preparation. | The effect of this compound is dependent on the presence of endogenous glutamate. Consider applying a low concentration of exogenous glutamate or increasing synaptic stimulation to enhance basal glutamate levels. | |
| 4. Insufficient neuronal activity to release glutamate. | Ensure the health and viability of your preparation (e.g., brain slices, neuronal cultures). Check that synaptic transmission is intact. | |
| Excessive neuronal firing, epileptiform activity, or cell death. | 1. This compound concentration is too high. | Reduce the concentration of this compound. Perform a dose-response curve to find the optimal concentration that produces the desired effect without causing excessive excitability or toxicity. |
| 2. Prolonged exposure to this compound. | Reduce the duration of this compound application. | |
| 3. Excessive activation of NMDA receptors. | Co-apply a low concentration of an NMDA receptor antagonist, such as D-(-)-2-amino-5-phosphonovaleric acid (APV), to dampen the excitotoxic effects.[4] | |
| 4. Poor health of the experimental preparation. | Ensure that your brain slices or cell cultures are healthy and prepared using optimized protocols to minimize baseline excitotoxicity.[7] | |
| Variability in experimental results. | 1. Inconsistent this compound concentration. | Ensure accurate and consistent preparation of this compound solutions for each experiment. |
| 2. Differences in tissue preparation. | Standardize the brain slice preparation or cell culture protocol to minimize variability between experiments. Factors such as slice thickness and recovery time can influence the outcome. | |
| 3. Regional differences in EAAT expression. | Be aware that the expression levels of different EAAT subtypes can vary between brain regions. This may lead to differential sensitivity to this compound. | |
| Suspected off-target effects. | 1. This compound is highly selective for EAATs. | Off-target effects on glutamate receptors are unlikely.[1][2] However, it is always good practice to include appropriate controls. |
| 2. Use of a structurally different EAAT antagonist. | To confirm that the observed effects are due to EAAT inhibition, consider using another EAAT antagonist with a different chemical structure, such as dihydrokainate (DHK), which is more selective for EAAT2.[4] | |
| 3. Reversal of the effect. | After observing the effect of this compound, attempt to wash it out and see if the neuronal activity returns to baseline. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound on Human Excitatory Amino Acid Transporters (EAATs)
| Transporter Subtype | IC₅₀ (µM) | Kᵢ (µM) |
| EAAT1 (GLAST) | 70[2][3] | 42[1][3] |
| EAAT2 (GLT-1) | 6[2][3] | 5.7[1][3] |
| EAAT3 (EAAC1) | 6[2][3] | - |
| EAAT4 | - | 4.4[2][3] |
| EAAT5 | - | 3.2[2][3] |
Note: IC₅₀ and Kᵢ values can vary depending on the experimental system and conditions.
Experimental Protocols
Protocol 1: Preparation and Application of this compound in Acute Brain Slices
-
Stock Solution Preparation:
-
Dissolve this compound in 100 mM NaOH to create a concentrated stock solution (e.g., 10-50 mM). Some researchers also use DMSO.
-
Aliquot the stock solution into single-use tubes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). An NMDG-based protective recovery method can enhance slice viability.[7]
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before starting the experiment.
-
-
This compound Application:
-
Dilute the this compound stock solution into the recording aCSF to the final desired concentration (e.g., 10-50 µM) immediately before application.
-
Bath-apply the this compound-containing aCSF to the brain slice in the recording chamber. Ensure complete exchange of the solution.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp or field potential recordings to measure changes in neuronal excitability.
-
Record baseline activity before this compound application.
-
Monitor the effects of this compound over time. The onset of the effect is typically within a few minutes.
-
To confirm the specificity of the effect, you can perform a washout by perfusing the slice with regular aCSF.
-
Protocol 2: Assessing the Role of NMDA Receptors in this compound-Mediated Hyperexcitability
-
Follow steps 1-3 from Protocol 1.
-
Baseline Recording: Record synaptic currents or neuronal firing in the presence of this compound.
-
NMDA Receptor Antagonist Application:
-
Prepare a stock solution of a competitive NMDA receptor antagonist, such as D-APV.
-
Add D-APV (e.g., 50 µM) to the this compound-containing aCSF and perfuse the slice.
-
-
Recording: Observe whether the this compound-induced increase in excitability is reversed or reduced in the presence of the NMDA receptor antagonist. A significant reduction indicates the involvement of NMDA receptors in the observed effect.[4]
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Decreased glutamate transport enhances excitability in a rat model of cortical dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate Transporters Prevent the Generation of Seizures in the Developing Rat Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
Technical Support Center: DL-TBOA Application and Excitotoxicity Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent inhibitor of excitatory amino acid transporters (EAATs). The primary focus is to offer strategies for preventing excitotoxicity, a common adverse effect observed during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a competitive, non-transportable antagonist of excitatory amino acid transporters (EAATs).[1] It effectively blocks the reuptake of glutamate from the synaptic cleft into neurons and glial cells. By inhibiting EAATs, this compound leads to an accumulation of extracellular glutamate.[2] It shows high selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[1]
Q2: Why does this compound cause excitotoxicity?
A2: The primary mechanism of this compound-induced excitotoxicity is the excessive accumulation of glutamate in the extracellular space.[2] This sustained high level of glutamate leads to the over-activation of postsynaptic glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4] This overstimulation results in a massive influx of calcium (Ca²⁺) into the neuron, triggering a cascade of neurotoxic events, including the activation of proteases, lipases, and nucleases, mitochondrial dysfunction, and ultimately, neuronal cell death.[3][5]
Q3: What are the typical working concentrations for this compound?
A3: The effective concentration of this compound can vary depending on the experimental model. In organotypic hippocampal slice cultures, significant cell death is observed with EC₅₀ values ranging from 38 to 48 µM when applied for 48 hours. A concentration of 100 µM is often used to achieve a saturating effect for studying excitotoxicity. For in vivo studies, direct infusion into the brain, for instance, into the hippocampus, has been performed at concentrations around 500 µM.
Q4: Can the excitotoxic effects of this compound be prevented?
A4: Yes. The excitotoxicity induced by this compound can be significantly mitigated by co-administration of antagonists for NMDA and AMPA receptors. This approach directly targets the downstream effectors of elevated extracellular glutamate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Widespread cell death observed in my culture/slice after this compound application. | This is the expected excitotoxic effect of this compound due to the inhibition of glutamate uptake and subsequent over-activation of glutamate receptors. | Co-incubate your culture/slice with NMDA and/or AMPA receptor antagonists. A combination of MK-801 (NMDA antagonist) and NBQX (AMPA antagonist) has been shown to be effective. Refer to the experimental protocols section for recommended concentrations. |
| The neuroprotective agents (e.g., MK-801, NBQX) are causing toxicity on their own. | High concentrations of glutamate receptor antagonists can have their own toxic effects or can interfere with normal neuronal function. | Perform a dose-response curve for the antagonists alone in your experimental system to determine the optimal, non-toxic concentration. Start with the lower end of the recommended concentration range and titrate up as needed. |
| The neuroprotective agents are interfering with the primary experimental outcome I want to measure (which is separate from excitotoxicity). | The antagonists are blocking the physiological signaling you are interested in, which may also be glutamate-dependent. | Consider using a more specific antagonist if a particular receptor subtype is implicated in the excitotoxicity in your model (e.g., ifenprodil for GluN2B-containing NMDA receptors). Alternatively, you may need to adjust your experimental window to a timepoint before significant excitotoxicity occurs, but after the desired effect of this compound is observable. |
| I am not seeing an effect from this compound. | The concentration of this compound may be too low, the incubation time may be too short, or the compound may have degraded. | Verify the concentration of your this compound stock. Ensure that the working solution is freshly prepared. Increase the incubation time or the concentration of this compound. Refer to the literature for concentrations used in similar experimental models. |
Data Presentation
Table 1: Quantitative Data on this compound and Neuroprotective Measures
| Compound | Parameter | Value | Experimental System | Reference |
| This compound | EC₅₀ for cell death | 38 - 48 µM | Organotypic hippocampal slice cultures | |
| This compound | Kᵢ for human EAAT1 | 42 µM | COS-1 cells expressing hEAAT1 | |
| This compound | Kᵢ for human EAAT2 | 5.7 µM | COS-1 cells expressing hEAAT2 | |
| This compound + MK-801 & NBQX | Cell Death Prevention | Effective at 100 µM this compound | Organotypic hippocampal slice cultures | |
| MK-801 | Neuroprotective Concentration | 0.5 - 10 mg/kg (in vivo) | Rat models of focal ischemia | [6] |
| NBQX | Neuroprotective Concentration | 50 µg (i.c.v.) | Rat model of status epilepticus |
Experimental Protocols
Protocol 1: Co-treatment with Glutamate Receptor Antagonists to Prevent this compound-Induced Excitotoxicity in Cell Culture
This protocol provides a general framework. Optimal concentrations should be determined empirically for each specific cell type and experimental condition.
Materials:
-
This compound
-
MK-801 (NMDA receptor antagonist)
-
NBQX (AMPA receptor antagonist)
-
Appropriate cell culture medium
-
Vehicle (e.g., DMSO, sterile water)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10-100 mM in a suitable solvent).
-
Prepare a stock solution of MK-801 (e.g., 1-10 mM in sterile water).
-
Prepare a stock solution of NBQX (e.g., 1-10 mM in DMSO).
-
-
Cell Plating: Plate your cells at the desired density and allow them to adhere and stabilize according to your standard protocol.
-
Pre-treatment with Antagonists (Recommended):
-
Approximately 30-60 minutes before adding this compound, replace the culture medium with fresh medium containing the desired final concentration of MK-801 (e.g., 10 µM) and/or NBQX (e.g., 10 µM).
-
Include a vehicle control group for the antagonists.
-
-
Application of this compound:
-
Add this compound to the antagonist-containing medium to achieve the desired final concentration (e.g., 50-100 µM).
-
Ensure thorough but gentle mixing.
-
-
Control Groups: It is crucial to include the following control groups in your experiment:
-
Vehicle control (no treatment)
-
This compound alone
-
MK-801 and/or NBQX alone
-
This compound + MK-801 and/or NBQX
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-48 hours).
-
Assessment of Excitotoxicity: Evaluate cell viability and/or cell death using standard assays such as MTT, LDH release, propidium iodide staining, or TUNEL staining.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound-induced excitotoxicity.
Caption: Experimental workflow for preventing this compound excitotoxicity.
Caption: Logical relationship for excitotoxicity prevention.
References
- 1. This compound | EAAT inhibitor | Hello Bio [hellobio.com]
- 2. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-TBOA Application in Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental application of DL-Threo-β-benzyloxyaspartate (DL-TBOA), a potent inhibitor of excitatory amino acid transporters (EAATs). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful and accurate use of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during experiments involving this compound.
Q1: What is the optimal duration for this compound application in my experiment?
A1: The ideal application duration of this compound is highly dependent on the experimental goals, the biological preparation, and the concentration of this compound used. Refer to the tables below for a summary of durations used in various experimental contexts.
-
For acute electrophysiological recordings (e.g., studying synaptic transmission), short-term application, typically ranging from a few seconds to several minutes, is sufficient to observe the effects on synaptic currents.[1] For instance, a 2-minute application of 200 μM this compound has been shown to progressively increase NMDAR currents.[1]
-
For synaptic plasticity studies (e.g., Long-Term Potentiation or Depression), a pre-incubation period of at least 10 minutes is often employed before the induction protocol to ensure adequate inhibition of glutamate transporters.
-
For neurotoxicity or cell viability assays , longer incubation times, ranging from 24 to 48 hours, are necessary to observe chronic effects.[2] For example, 48-hour exposure to this compound has been used to induce significant cell death in hippocampal slice cultures.[2]
Q2: I am not seeing the expected effect of this compound. What could be the problem?
A2: Several factors could contribute to an apparent lack of effect:
-
Insufficient Incubation Time: Ensure that the pre-incubation time is adequate for this compound to diffuse into the tissue and inhibit the transporters. For brain slices, a minimum of 10-15 minutes is recommended.
-
Incomplete Blockade: The concentration of this compound may be too low for your specific preparation. While this compound is a potent inhibitor, achieving a complete block of all EAAT subtypes might require higher concentrations. Consider performing a dose-response curve to determine the optimal concentration for your experiment.
-
Compound Stability: While this compound is chemically stable, ensure that your stock solution is properly stored (desiccated at -20°C) and that the working solution is freshly prepared.
-
Dominant Uptake-Independent Clearance: In some preparations, glutamate clearance might be dominated by diffusion rather than transporter activity. In such cases, the effect of this compound may be less pronounced.
Q3: I am observing what appears to be excitotoxicity even with short-term application. How can I mitigate this?
A3: this compound, by increasing extracellular glutamate levels, can indeed lead to excitotoxicity.[2][3] Here are some strategies to minimize this:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired effect in your experiment.
-
Limit Application Duration: For acute experiments, apply this compound for the shortest duration necessary to observe the intended effect.
-
Include NMDA and AMPA Receptor Antagonists: If the goal is not to study glutamate receptor activation, co-application of antagonists like AP5 and CNQX can prevent excitotoxic cell death.[2]
-
Monitor Neuronal Health: Use viability assays or monitor electrophysiological parameters (e.g., resting membrane potential) to assess the health of your preparation during prolonged recordings.
Q4: How can I effectively wash out this compound after application?
A4: The washout of this compound is crucial for experiments requiring the reversal of its effects. A general protocol involves perfusing the preparation with a this compound-free solution for an extended period.
-
Washout Duration: A washout period of at least 30 minutes is a good starting point for brain slice preparations. However, the exact duration may vary depending on the tissue thickness, the concentration of this compound used, and the perfusion rate.
-
Monitoring Washout: To confirm a successful washout, monitor the reversal of the physiological effects observed during this compound application (e.g., return of synaptic current decay kinetics to baseline). One study demonstrated that the effects on neuronal field excitatory postsynaptic potentials (fEPSPs) were reversed after a washout period.
Data Presentation: this compound Application Durations in Various Experiments
The following tables summarize the concentrations and application durations of this compound reported in the literature for different experimental paradigms.
| Experimental Paradigm | Concentration Range | Application Duration | Key Observations | Reference(s) |
| Electrophysiology (Acute) | 30 µM - 200 µM | Seconds to 15 minutes | Prolongation of synaptic currents, increase in NMDA receptor-mediated currents, generation of epileptiform discharges. | [1][3][4][5] |
| Synaptic Plasticity (LTP/LTD) | 5 µM - 100 µM | ≥ 10 minutes pre-incubation | Modulation of LTP and LTD induction thresholds. | |
| Neurotoxicity / Cell Viability | 10 µM - 350 µM | 24 - 48 hours | Induction of cell death, modulation of chemotherapy-induced cell death. | [2] |
| Glutamate Uptake Assays | 10 µM - 100 µM | ~12 minutes | Inhibition of radiolabeled glutamate uptake. | |
| In Vivo Microdialysis | 500 µM | Continuous perfusion | Increased extracellular glutamate and aspartate levels. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Acute Electrophysiological Recording in Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) of 300-400 µm thickness using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in a submerged or interface chamber with continuously oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Baseline Recording: Obtain a stable baseline recording of synaptic activity (e.g., fEPSPs or whole-cell patch-clamp recordings of synaptic currents) for at least 10-20 minutes.
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 50 µM).
-
Data Acquisition: Record the changes in synaptic responses for the desired duration (e.g., 10-15 minutes).[5]
-
Washout: Switch the perfusion back to this compound-free aCSF and record for at least 30 minutes to observe any reversal of effects.
Protocol 2: Induction of Long-Term Potentiation (LTP) with this compound
-
Slice Preparation and Recovery: Follow steps 1 and 2 from Protocol 1.
-
Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes.
-
This compound Pre-incubation: Perfuse the slice with aCSF containing this compound (e.g., 15 µM) for a minimum of 10 minutes prior to LTP induction.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to induce LTP.
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
Visualizations
Signaling Pathway: Impact of this compound on Glutamatergic Synapse
Caption: this compound blocks EAATs, increasing synaptic glutamate and receptor activation.
Experimental Workflow: Investigating this compound Effects on Synaptic Plasticity
Caption: Workflow for assessing the impact of this compound on LTP induction.
Logical Relationship: Troubleshooting this compound Experiments
Caption: A logical guide to troubleshooting common issues in this compound experiments.
References
- 1. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate Transporters Prevent the Generation of Seizures in the Developing Rat Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response - PMC [pmc.ncbi.nlm.nih.gov]
DL-TBOA Washout Protocol Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-TBOA in brain slice preparations.
Troubleshooting Guides
This section addresses specific issues that may arise during the washout of DL-threo-β-benzyloxyaspartate (this compound), a competitive, non-transportable blocker of excitatory amino acid transporters (EAATs).[1][2][3][4][5]
Issue 1: Incomplete or Slow Reversal of this compound Effects
Question: After initiating the washout protocol, the synaptic responses (e.g., EPSC amplitude, decay kinetics) are not returning to the baseline levels recorded before this compound application. What could be the cause, and how can I resolve it?
Answer:
Incomplete or slow reversal of this compound's effects is a common challenge. Several factors can contribute to this issue:
-
Insufficient Washout Duration: The washout time may be too short for this compound to diffuse out of the brain slice. While some studies suggest a washout period of 5-10 minutes, the optimal duration can vary depending on the experimental conditions.
-
Inadequate Perfusion Rate: A slow perfusion rate of the artificial cerebrospinal fluid (aCSF) will prolong the washout process.
-
Drug Accumulation: this compound may accumulate in the deeper layers of the brain slice, making it difficult to wash out completely.[6]
-
Excitotoxicity: Prolonged application of this compound can lead to an increase in extracellular glutamate concentration, potentially causing excitotoxic damage to neurons.[7][8] This damage can result in irreversible changes in synaptic function.
Troubleshooting Steps:
-
Extend Washout Duration: Increase the washout period to at least 20-30 minutes, while continuously monitoring the recovery of synaptic responses.
-
Increase Perfusion Rate: Ensure an adequate aCSF perfusion rate. Rates of 2-5 mL/min are commonly used in brain slice recordings.
-
Monitor Neuronal Health: Visually inspect the health of the neurons under the microscope. If signs of swelling or damage are apparent, excitotoxicity may have occurred. In such cases, the experiment may not be salvageable. For future experiments, consider reducing the concentration of this compound or the duration of its application.
-
Verify aCSF Composition: Ensure the aCSF used for washout is fresh, properly oxygenated (95% O₂ / 5% CO₂), and at the correct pH and temperature.
Issue 2: Persistent Increase in Spontaneous Synaptic Activity After Washout
Question: Following the washout of this compound, I am observing a persistent increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). Why is this happening?
Answer:
A persistent increase in sEPSC frequency after this compound washout can be attributed to a lingering elevation of extracellular glutamate levels. Even after this compound is no longer present, the glutamate homeostasis in the slice may take time to re-establish. This can lead to the continued activation of presynaptic and/or postsynaptic glutamate receptors, resulting in heightened spontaneous activity.
Troubleshooting Steps:
-
Prolonged Washout: As with incomplete reversal of evoked responses, a longer washout period may be necessary to allow for the complete clearance of excess glutamate.
-
Monitor Baseline: Continue to record the baseline activity for an extended period to determine if the sEPSC frequency eventually returns to pre-application levels.
-
Consider Long-Term Effects: Be aware that prolonged inhibition of glutamate transporters can induce long-lasting changes in synaptic plasticity and network excitability.
Frequently Asked Questions (FAQs)
Q1: What is a standard washout protocol for this compound in brain slice electrophysiology?
A1: While there is no universally standardized protocol, a typical washout procedure involves perfusing the brain slice with standard, oxygenated aCSF at a constant flow rate (e.g., 2-5 mL/min) and temperature (e.g., 30-34°C) for a minimum of 10-20 minutes. The key is to replace the this compound-containing solution with fresh aCSF to allow the drug to diffuse out of the tissue and its effects to reverse.
Q2: How can I quantify the recovery from this compound's effects?
A2: To quantify recovery, you should monitor specific electrophysiological parameters over time during the washout. These can include:
-
Amplitude of evoked synaptic currents (EPSCs): Measure the peak amplitude of the EPSC and compare it to the baseline value.
-
Decay time constant of EPSCs: The decay of synaptic currents, particularly NMDA receptor-mediated currents, is often prolonged by this compound.[8] Tracking the return of the decay time constant to baseline is a good indicator of washout.
-
Paired-pulse ratio (PPR): Changes in PPR can indicate presynaptic effects. Monitoring its recovery can provide insights into the restoration of presynaptic function.
-
Spontaneous synaptic activity: The frequency and amplitude of sEPSCs can be monitored to assess the return to baseline network excitability.
Q3: Can the effects of this compound be irreversible?
A3: While this compound is a competitive antagonist and its binding is generally considered reversible, prolonged application or high concentrations can lead to excitotoxicity due to the accumulation of extracellular glutamate.[7] This neuronal damage can cause irreversible changes in synaptic function. A related compound, TFB-TBOA, has been reported to have effects that are only partly reversible, suggesting that complete washout of TBOA analogs can be challenging.
Q4: What are the expected changes in synaptic transmission after a successful this compound washout?
A4: After a successful washout, you should observe a return of the measured synaptic parameters to the pre-application baseline levels. This includes the restoration of the original EPSC amplitude and decay kinetics. The time it takes to achieve full recovery can vary.
Data Presentation
Table 1: Summary of this compound Effects and Washout Parameters
| Parameter | Typical Effect of this compound | Expected Trend During Washout | Estimated Time to Recovery |
| EPSC Amplitude | Variable (may increase or decrease)[8] | Return towards baseline | 10 - 30 minutes |
| EPSC Decay Time (NMDA) | Prolonged[8] | Shortening towards baseline | 10 - 30 minutes |
| Extracellular Glutamate | Increased[8] | Decrease towards baseline | > 20 minutes |
| Spontaneous EPSC Frequency | Increased | Decrease towards baseline | > 20 minutes |
Note: The estimated time to recovery is approximate and can vary significantly based on experimental conditions such as slice thickness, perfusion rate, and temperature.
Experimental Protocols
Key Experiment: Assessment of this compound Washout Efficacy
This protocol outlines a method to assess the reversibility of this compound's effects on synaptic transmission in acute brain slices.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) of 300-400 µm thickness from the desired animal model.
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature or 32-34°C.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) and temperature (e.g., 32°C).
-
Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a neuron of interest. Record baseline evoked synaptic currents (e.g., by stimulating afferent fibers) for at least 10-15 minutes.
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10-100 µM). Continue recording for 10-20 minutes to allow the drug to take effect and for the responses to stabilize.
-
Washout: Switch the perfusion back to the standard aCSF (without this compound).
-
Recovery Monitoring: Continuously record the evoked synaptic currents for at least 20-30 minutes, or until the synaptic parameters return to baseline levels.
-
Data Analysis: Measure the amplitude and decay kinetics of the synaptic currents at baseline, during this compound application, and at various time points during the washout. Plot these parameters over time to visualize the time course of recovery.
Visualizations
References
- 1. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glutamate transporter blockers for elucidation of the function of excitatory neurotransmission systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TBOA-sensitive uptake limits glutamate penetration into brain slices to a few micrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response [frontiersin.org]
Technical Support Center: Interpreting Electrophysiological Data with DL-TBOA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-threo-β-benzyloxyaspartate (DL-TBOA) in electrophysiological experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and competitive antagonist of excitatory amino acid transporters (EAATs).[1] It is a non-transportable blocker, meaning it inhibits the uptake of glutamate without being transported into the cell itself, thus avoiding artificial glutamate release through heteroexchange.[1] this compound shows selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[1] Its primary mechanism of action is to block the reuptake of glutamate from the synaptic cleft and extrasynaptic spaces, leading to an increase in the extracellular glutamate concentration.
Q2: What are the common applications of this compound in electrophysiology?
This compound is widely used to:
-
Investigate the role of glutamate transporters in shaping synaptic transmission.
-
Study the effects of elevated extracellular glutamate on neuronal excitability and synaptic plasticity.
-
Examine the contribution of glutamate spillover to extrasynaptic receptor activation.
-
Induce and study epileptiform activity in in vitro models.[2][3]
Q3: What concentration of this compound should I use in my experiments?
The optimal concentration of this compound depends on the specific research question and experimental preparation. However, a common working concentration for brain slice electrophysiology is in the range of 10-100 µM. It is crucial to note that prolonged application of higher concentrations (e.g., 100 µM) can lead to excitotoxicity and cell death, which can be prevented by the co-application of glutamate receptor antagonists.[4]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO (up to 100 mM with gentle warming) and water (up to 5 mM with gentle warming).[5] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C.[5][6] For long-term storage (up to 2 years), -80°C is recommended.[7] When preparing for an experiment, thaw the stock solution and dilute it to the final working concentration in your extracellular recording solution (e.g., aCSF). To aid solubility, gentle warming and vortexing or sonication may be beneficial.[6][8] It is advisable to prepare fresh working solutions daily.[5]
Q5: Does this compound have any off-target effects?
This compound is highly selective for EAATs over ionotropic and metabotropic glutamate receptors.[1] However, its primary effect of increasing extracellular glutamate can lead to a cascade of downstream events, including the activation of various glutamate receptors and potential excitotoxicity. Therefore, observed effects are generally considered to be a consequence of glutamate transporter inhibition rather than direct off-target binding to other receptors.
Troubleshooting Guide
Problem 1: I applied this compound and my evoked excitatory postsynaptic currents (EPSCs) decreased in amplitude, which is the opposite of what I expected.
-
Possible Cause 1: AMPA Receptor Desensitization. The increase in ambient glutamate caused by this compound can lead to the desensitization of AMPA receptors, resulting in a smaller response to synaptically released glutamate. This effect is particularly prominent for AMPA receptor-mediated currents.[9][10]
-
Troubleshooting Step: To test for AMPA receptor desensitization, you can co-apply a positive allosteric modulator of AMPA receptors, such as cyclothiazide (CTZ), which reduces desensitization. If the EPSC amplitude is restored or enhanced in the presence of CTZ and this compound, desensitization is the likely cause.
-
Possible Cause 2: Depolarization-induced inactivation of voltage-gated channels. A significant increase in extracellular glutamate can cause a sustained depolarization of the postsynaptic neuron. This depolarization can lead to the inactivation of voltage-gated sodium and calcium channels, reducing the neuron's excitability and the amplitude of evoked responses.
-
Troubleshooting Step: Monitor the holding current and the resting membrane potential of the recorded neuron. A significant inward shift in the holding current (in voltage-clamp) or depolarization (in current-clamp) would support this possibility.
Problem 2: After applying this compound, I observed a large, slow inward current and my recording became unstable.
-
Possible Cause: Excessive NMDA Receptor Activation and Excitotoxicity. this compound-induced elevation of extracellular glutamate can lead to the massive activation of NMDA receptors, causing a large influx of Ca2+ and a sustained inward current.[9][10] This can lead to excitotoxicity and the deterioration of the cell's health, resulting in an unstable recording.
-
Troubleshooting Step 1: Use a lower concentration of this compound. The effects of this compound are dose-dependent.
-
Troubleshooting Step 2: Include an NMDA receptor antagonist, such as D-AP5, in your recording solution to block the excessive NMDA receptor activation. This will help to isolate the effects of this compound on other components of synaptic transmission.
-
Troubleshooting Step 3: Limit the duration of this compound application to avoid irreversible cell damage.
Problem 3: I am seeing spontaneous, recurrent epileptiform discharges in my slice after this compound application.
-
Possible Cause: Network Hyperexcitability. By blocking glutamate reuptake, this compound enhances the overall excitability of the neuronal network. This can lead to the generation of spontaneous, synchronized firing that manifests as epileptiform activity.[2][3] This is a known effect of potent glutamate transporter blockade.
-
Interpretation: This finding can be the focus of your investigation if you are studying epilepsy or network hyperexcitability. The characteristics of these discharges (frequency, duration, etc.) can be quantified and analyzed. If this is an unwanted side effect, consider using a lower concentration of this compound or reducing the duration of application.
Problem 4: The decay time of my NMDA receptor-mediated EPSCs is prolonged after this compound application, but the AMPA receptor-mediated EPSC decay is less affected.
-
Explanation: This is an expected and commonly observed effect. NMDA receptors have a higher affinity for glutamate and are more sensitive to glutamate that spills over from the synapse. By blocking reuptake, this compound allows glutamate to remain in the extracellular space for a longer duration and diffuse further, leading to prolonged activation of extrasynaptic NMDA receptors.[10] AMPA receptors, particularly at mature synapses, are typically more saturated by synaptic glutamate release and are less sensitive to spillover, although their decay can also be affected, especially in the presence of drugs that reduce desensitization.[3]
Data Presentation
Table 1: Inhibitory Potency of this compound on Human Excitatory Amino Acid Transporters (EAATs)
| Transporter Subtype | IC50 (µM) | Ki (µM) |
| EAAT1 (Glast) | 70 | 42[1] |
| EAAT2 (GLT-1) | 6 | 5.7[1] |
| EAAT3 (EAAC1) | 6 | - |
| EAAT4 | - | 4.4 |
| EAAT5 | - | 3.2 |
Data compiled from multiple sources. Note that values can vary depending on the experimental system and conditions.
Table 2: Expected Electrophysiological Effects of this compound Application
| Parameter | Expected Change | Primary Mechanism |
| Holding Current | Inward shift | Increased activation of glutamate receptors by ambient glutamate. |
| AMPA EPSC Amplitude | Decrease or No Change | Receptor desensitization; potential for increase if spillover activates additional receptors. |
| AMPA EPSC Decay | Slight prolongation | Slower clearance of glutamate from the synaptic cleft. |
| NMDA EPSC Amplitude | Increase | Relief of receptor desensitization and activation of extrasynaptic receptors. |
| NMDA EPSC Decay | Significant prolongation | Glutamate spillover and prolonged activation of extrasynaptic NMDA receptors.[3][10] |
| Spontaneous EPSC Frequency | Increase | Increased network excitability. |
| Spontaneous EPSC Amplitude | Variable | Can be influenced by receptor desensitization and changes in network activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 100 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder. The molecular weight is 239.23 g/mol .
-
Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 100 mM.
-
Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to a few months) or -80°C for long-term storage (up to 2 years).[7]
-
-
Prepare a 50 µM Working Solution in aCSF:
-
On the day of the experiment, thaw a single aliquot of the 100 mM this compound stock solution.
-
Prepare your standard artificial cerebrospinal fluid (aCSF) and ensure it is continuously bubbled with 95% O2 / 5% CO2.
-
To make a 50 µM working solution, perform a serial dilution. For example, add 1 µL of the 100 mM stock solution to 2 mL of aCSF. This will yield a final concentration of 50 µM.
-
Ensure the working solution is well-mixed before perfusing it onto your brain slice.
-
Protocol 2: Bath Application of this compound in a Brain Slice Electrophysiology Experiment
-
Establish a Stable Baseline Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron in your brain slice preparation.
-
Allow the recording to stabilize for at least 5-10 minutes while perfusing the slice with standard aCSF.
-
Record baseline synaptic activity (evoked or spontaneous) for a sufficient period (e.g., 5-10 minutes) to establish a stable baseline.
-
-
Switch to this compound Containing aCSF:
-
Switch the perfusion system to the aCSF containing the desired final concentration of this compound (e.g., 50 µM).
-
Ensure a complete exchange of the bath solution by allowing the new solution to perfuse for at least 2-3 minutes before starting your experimental recordings.
-
-
Record Experimental Data:
-
Record the effects of this compound on your parameters of interest (e.g., holding current, EPSC amplitude and kinetics, spontaneous activity).
-
Be aware that the effects of this compound may develop over several minutes.
-
-
Washout (Optional):
-
To determine if the effects of this compound are reversible, switch the perfusion back to the standard aCSF.
-
Washout may be slow and incomplete, especially with higher concentrations and longer application times. Continue to perfuse with standard aCSF for an extended period (e.g., 15-30 minutes) while monitoring for recovery.
-
Mandatory Visualizations
Caption: Mechanism of this compound action at a glutamatergic synapse.
Caption: Workflow for an electrophysiology experiment using this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate uptake shapes low-[Mg2+] induced epileptiform activity in juvenile rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | EAAT inhibitor | Hello Bio [hellobio.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Glutamate transport blockade has a differential effect on AMPA and NMDA receptor-mediated synaptic transmission in the developing barrel cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DL-TBOA and TFB-TBOA for Excitatory Amino Acid Transporter (EAAT) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used excitatory amino acid transporter (EAAT) inhibitors: DL-Threo-β-benzyloxyaspartate (DL-TBOA) and (2S,3S)-3-[3-[[4-(Trifluoromethyl)benzoyl]amino]benzyloxy]aspartate (TFB-TBOA). This document summarizes their performance based on experimental data, details the methodologies for key experiments, and visualizes relevant pathways to aid in the selection of the appropriate inhibitor for your research needs.
Introduction to EAATs and Their Inhibition
Excitatory amino acid transporters (EAATs) are a family of five sodium-dependent glutamate transporters (EAAT1-5) crucial for maintaining low extracellular glutamate concentrations in the central nervous system.[1] By clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and modulate synaptic transmission.[2][3] Inhibition of these transporters is a critical tool for studying their physiological roles and for investigating the pathological consequences of impaired glutamate uptake.[2] this compound and TFB-TBOA are both potent, non-transportable competitive inhibitors of EAATs, meaning they block the transporter without being transported into the cell themselves.[4][5][6]
Comparative Analysis of this compound and TFB-TBOA
This compound is a classical and widely used non-selective EAAT inhibitor.[5] TFB-TBOA is a newer, more potent analog of this compound with improved selectivity for certain EAAT subtypes.[6] The key differences in their inhibitory profiles are summarized in the tables below.
Table 1: Inhibitory Potency (IC50) of this compound and TFB-TBOA on EAAT Subtypes
| Inhibitor | EAAT1 | EAAT2 | EAAT3 |
| This compound | 70 µM[7] | 6 µM[7] | 6 µM[7] |
| TFB-TBOA | 22 nM[8] | 17 nM[8] | 300 nM[8] |
Table 2: Inhibitory Constant (Ki) of this compound and TFB-TBOA on EAAT Subtypes
| Inhibitor | EAAT1 | EAAT2 | EAAT4 | EAAT5 |
| This compound | 42 µM[7] | 5.7 µM[7] | 4.4 µM[7] | 3.2 µM[7] |
| TFB-TBOA | 3.6 nM (human) | 10 nM (human) | 40 nM (rat) | N/A |
As the data indicates, TFB-TBOA exhibits significantly higher potency, particularly for EAAT1 and EAAT2, with IC50 values in the nanomolar range compared to the micromolar range for this compound.[7][8] This makes TFB-TBOA a more suitable tool for studies requiring potent and selective inhibition of glial glutamate transporters (EAAT1 and EAAT2).[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize EAAT inhibitors.
Radiolabeled Substrate Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [14C]glutamate or [3H]-D-aspartate) into cells expressing a specific EAAT subtype.
Detailed Protocol:
-
Cell Culture: Cells (e.g., HEK293 or COS-1) stably or transiently expressing the EAAT subtype of interest are cultured to near confluence.[9]
-
Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.[9]
-
Washing: On the day of the experiment, the growth medium is aspirated, and cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[9]
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the inhibitor (this compound or TFB-TBOA) or vehicle for a defined period (e.g., 10-30 minutes) at 37°C.[9]
-
Uptake Initiation: The uptake reaction is initiated by adding the radiolabeled substrate (e.g., [3H]-D-aspartate) to each well.[9]
-
Incubation: The plate is incubated for a specific time (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.[9]
-
Termination: The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.[9]
-
Lysis and Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[9]
-
Data Analysis: The amount of radioactivity is proportional to the amount of substrate taken up by the cells. The percentage of inhibition at each concentration is calculated relative to the vehicle control, and IC50 or Ki values are determined by non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion currents associated with EAAT activity. Inhibition of these currents by a compound indicates its blocking effect on the transporter.
Detailed Protocol:
-
Cell Preparation: Cells expressing the target EAAT are cultured on coverslips.[10]
-
Pipette Preparation: A glass micropipette with a resistance of 3-7 MΩ is filled with an internal solution mimicking the intracellular ionic environment.[10]
-
Gigaohm Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[11]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing electrical access to the cell's interior.[11]
-
Voltage Clamp: The cell's membrane potential is held constant (voltage-clamped) at a specific value (e.g., -60 mV) using a patch-clamp amplifier.[10]
-
Current Recording: The baseline current is recorded. Glutamate is then applied to the cell to activate the EAATs, resulting in an inward current.[5]
-
Inhibitor Application: After establishing a stable glutamate-evoked current, the inhibitor (this compound or TFB-TBOA) is co-applied with glutamate, and the change in current is recorded.[5]
-
Data Analysis: The reduction in the amplitude of the glutamate-induced current in the presence of the inhibitor is used to determine the compound's potency (IC50).[5]
Signaling Pathway: Glutamate Excitotoxicity
Inhibition of EAATs leads to an accumulation of glutamate in the synaptic cleft. This excess glutamate can overactivate postsynaptic glutamate receptors, particularly N-methyl-D-aspartate receptors (NMDARs), leading to a pathological influx of Ca2+ and subsequent neuronal damage, a process known as excitotoxicity.[12][13]
Conclusion
Both this compound and TFB-TBOA are invaluable tools for studying the function of excitatory amino acid transporters.
-
This compound remains a useful, albeit less potent and non-selective, tool for general studies of EAAT inhibition. Its broad-spectrum activity can be advantageous when investigating the overall contribution of EAATs to a physiological or pathological process.[4][7]
-
TFB-TBOA offers significantly higher potency and greater selectivity for the glial transporters EAAT1 and EAAT2.[8][14] This makes it the inhibitor of choice for studies aiming to dissect the specific roles of these subtypes in glutamate homeostasis and neurotransmission.
The selection between this compound and TFB-TBOA should be guided by the specific requirements of the experiment, particularly the desired potency and selectivity for EAAT subtypes. The experimental protocols and pathway information provided in this guide are intended to assist researchers in designing and interpreting their studies on EAAT function and dysfunction.
References
- 1. Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor TFB-TBOA and Synthesis of EAAT Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 3. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 5. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 12. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 14. TFB-TBOA | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
Validating DL-TBOA Specificity: A Comparative Guide for Researchers
In the intricate world of neuroscience research, the specificity of pharmacological tools is paramount. This guide provides a comprehensive comparison of DL-Threo-β-benzyloxyaspartate (DL-TBOA), a potent inhibitor of Excitatory Amino Acid Transporters (EAATs), and its validated specificity against glutamate receptors. The data presented herein, supported by detailed experimental protocols and visualizations, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.
This compound is a widely utilized competitive, non-transportable blocker of all five subtypes of EAATs. Its efficacy in blocking glutamate uptake is well-documented, but its utility hinges on its selectivity and lack of direct interaction with glutamate receptors, which could otherwise confound experimental results. This guide focuses on the experimental evidence validating this compound's specificity, primarily through the use of glutamate receptor antagonists.
Unmasking Specificity: The Role of Glutamate Receptor Antagonists
To isolate the effects of this compound on EAATs, researchers employ a strategy of co-application with specific antagonists for the major classes of ionotropic glutamate receptors: AMPA, NMDA, and kainate receptors. By blocking these receptors, any observed physiological or pathological effects can be more confidently attributed to the inhibition of glutamate transport and the subsequent accumulation of extracellular glutamate, rather than a direct action of this compound on the receptors themselves.
Quantitative Analysis of this compound's Potency on EAATs
The following table summarizes the inhibitory constants (IC₅₀ and Kᵢ) of this compound for various EAAT subtypes, showcasing its potent activity as a glutamate transporter blocker.
| Transporter Subtype | Cell Type/System | Parameter | Value (μM) | Reference |
| EAAT1 (human) | COS-1 cells | Kᵢ | 42 | [1] |
| EAAT1 (human) | HEK293 cells | Kᵢ | 2.9 | |
| EAAT1 | - | IC₅₀ | 70 | [5] |
| EAAT2 (human) | COS-1 cells | Kᵢ | 5.7 | [1] |
| EAAT2 (human) | HEK293 cells | Kᵢ | 2.2 | |
| EAAT2 | - | IC₅₀ | 6 | [5] |
| EAAT3 | - | IC₅₀ | 6 | [5] |
| EAAT3 (human) | HEK293 cells | Kᵢ | 9.3 | |
| EAAT4 | - | Kᵢ | 4.4 | |
| EAAT5 | - | Kᵢ | 3.2 |
Experimental Protocols for Validating Specificity
The validation of this compound's specificity typically involves electrophysiological recordings or glutamate uptake assays in the presence and absence of glutamate receptor antagonists.
Electrophysiological Recording in Hippocampal Slices
This protocol is designed to measure neuronal activity in response to this compound with and without an NMDA receptor antagonist.
-
Preparation: Prepare acute organotypic hippocampal slices from rodents.
-
Recording Setup: Use whole-cell patch-clamp to record from CA1 pyramidal neurons.
-
Baseline Recording: Perfuse the slice with artificial cerebrospinal fluid (aCSF) and record baseline synaptic activity.
-
Antagonist Application: Apply a specific NMDA receptor antagonist, such as D-AP5 (e.g., 70 μM), to the perfusion solution.
-
This compound Application: While continuing to perfuse with the antagonist, apply this compound (e.g., 200 μM).
-
Data Analysis: Compare the neuronal response (e.g., membrane current) before and after this compound application in the presence of the NMDA receptor antagonist. The absence of a direct current induction by this compound confirms its lack of agonistic activity at NMDA receptors[3].
Glutamate Uptake Assay in a Heterologous Expression System
This assay quantifies the inhibition of glutamate transport by this compound.
-
Cell Culture: Culture HEK293 or COS-1 cells transiently expressing a specific human EAAT subtype (e.g., EAAT1 or EAAT2).
-
Incubation: Incubate the cells with varying concentrations of this compound.
-
Radiolabeled Glutamate Addition: Add a known concentration of radiolabeled L-[¹⁴C]glutamate to the cells and incubate for a defined period (e.g., 5 minutes).
-
Uptake Termination: Stop the uptake process by washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ or Kᵢ values for this compound by fitting the data to a dose-response curve. To confirm specificity, parallel experiments can be run on cells that do not express EAATs, or in the presence of high concentrations of unlabeled glutamate to measure non-specific uptake.
Visualizing the Validation Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
Figure 1: Signaling pathway of this compound action.
Figure 2: Experimental workflow for specificity validation.
References
- 1. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Control Experiments for DL-TBOA Studies
For Researchers, Scientists, and Drug Development Professionals
DL-threo-β-benzyloxyaspartate (DL-TBOA) is a potent and widely used competitive, non-transportable inhibitor of excitatory amino acid transporters (EAATs).[1][2] Its use in research is crucial for elucidating the roles of glutamate transporters in synaptic transmission, neuronal excitability, and neuropathological conditions. This guide provides a comparative analysis of essential control experiments for studies involving this compound, offering a framework for robust experimental design and data interpretation.
Comparison of this compound with Alternative EAAT Inhibitors
A critical aspect of designing experiments with this compound is the consideration of alternative inhibitors with different pharmacological profiles. The choice of inhibitor can significantly impact experimental outcomes and their interpretation. Below is a comparative summary of this compound and other commonly used EAAT inhibitors.
| Inhibitor | Target EAATs | IC50 / Ki (µM) | Mechanism of Action | Key Features |
| This compound | EAAT1, EAAT2, EAAT3, EAAT4, EAAT5 | EAAT1: IC50 ≈ 70, Ki ≈ 42EAAT2: IC50 ≈ 6, Ki ≈ 5.7EAAT3: IC50 ≈ 6EAAT4: Ki ≈ 4.4EAAT5: Ki ≈ 3.2[1][2] | Competitive, Non-transportable | Broad-spectrum EAAT inhibitor. |
| Dihydrokainate (DHK) | EAAT2 selective | EAAT2: Ki ≈ 20-80 | Competitive, Transportable Substrate | Primarily used to selectively inhibit EAAT2. |
| UCPH-101 | EAAT1 selective | EAAT1: IC50 ≈ 0.66 | Non-competitive, Allosteric | Highly selective for EAAT1, useful for isolating its function.[3] |
| TFB-TBOA | EAAT1, EAAT2, EAAT3 | EAAT1: IC50 ≈ 0.022EAAT2: IC50 ≈ 0.017EAAT3: IC50 ≈ 0.3 | Competitive, Non-transportable | A potent, broad-spectrum inhibitor, particularly for EAAT1 and EAAT2.[3] |
Essential Control Experiments
To ensure the specificity of the observed effects of this compound, a series of control experiments are indispensable. These controls help to distinguish the effects of EAAT inhibition from other potential off-target or non-specific actions.
Negative Controls
-
Vehicle Control: The most fundamental control, where the vehicle used to dissolve this compound (e.g., DMSO, saline) is administered alone to account for any effects of the solvent.
-
Inactive Analogs: While not widely available for this compound itself, using an inactive analog of a compound, when available, is a powerful negative control.
-
Glutamate Receptor Antagonists: Since the primary effect of this compound is the elevation of extracellular glutamate, co-application with antagonists for glutamate receptors (e.g., NBQX for AMPA receptors and MK-801 or AP5 for NMDA receptors) can confirm that the observed downstream effects are mediated by glutamate receptor activation.
Positive Controls
-
Glutamate Application: Direct application of a known concentration of glutamate can serve as a positive control to mimic the effect of increased extracellular glutamate levels expected from this compound application.
-
Other Well-Characterized EAAT Inhibitors: Using another EAAT inhibitor with a known mechanism of action (e.g., DHK for EAAT2-specific effects) can help validate the experimental system and provide a basis for comparison.
Experimental Protocols
Radiolabeled Glutamate Uptake Assay
This assay directly measures the function of EAATs by quantifying the uptake of radiolabeled glutamate (e.g., L-[³H]-glutamate) into cells or synaptosomes.
Protocol Outline:
-
Cell/Tissue Preparation: Culture cells expressing the EAAT subtype of interest (e.g., HEK293 cells transfected with EAAT1) or prepare synaptosomes from brain tissue.
-
Pre-incubation: Wash and pre-incubate the cells/synaptosomes in a physiological buffer.
-
Inhibitor Application: Add this compound or other inhibitors at various concentrations and incubate for a defined period.
-
Glutamate Uptake: Initiate the uptake by adding a known concentration of radiolabeled L-[³H]-glutamate and incubate for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled glutamate.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.
Electrophysiological Measurement of Transporter Currents
EAATs are electrogenic, meaning they generate an electrical current upon glutamate transport. This current can be measured using patch-clamp electrophysiology.
Protocol Outline:
-
Cell Preparation: Prepare cells expressing the EAAT of interest for whole-cell patch-clamp recording.
-
Recording Configuration: Establish a whole-cell recording configuration and voltage-clamp the cell at a holding potential (e.g., -80 mV).
-
Baseline Recording: Record the baseline membrane current.
-
Glutamate Application: Apply a known concentration of glutamate to elicit a transporter-mediated current.
-
Inhibitor Application: Perfuse the cells with a solution containing this compound or another inhibitor and then co-apply with glutamate.
-
Data Acquisition: Record the change in the glutamate-evoked current in the presence of the inhibitor.
-
Data Analysis: Quantify the reduction in the transporter current to determine the inhibitory effect.
Visualizing Pathways and Workflows
Signaling Pathway of EAAT Inhibition-Induced Excitotoxicity
The following diagram illustrates the downstream consequences of blocking EAATs with this compound, leading to an increase in synaptic glutamate, overactivation of glutamate receptors, and subsequent excitotoxicity.
Experimental Workflow for a Glutamate Uptake Assay
This diagram outlines the key steps in performing a radiolabeled glutamate uptake assay to assess the inhibitory potential of compounds like this compound.
References
A Comparative Review of DL-TBOA and Other Excitatory Amino Acid Transporter Inhibitors
This guide provides a comparative analysis of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent non-transportable blocker of excitatory amino acid transporters (EAATs), and other key EAAT inhibitors. The information is intended for researchers, scientists, and professionals in drug development, offering a concise summary of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Activities of EAAT Blockers
The following table summarizes the inhibitory constants (IC₅₀ and Kᵢ) of this compound and other selected compounds against various human EAAT subtypes. These values are crucial for understanding the potency and selectivity of these inhibitors.
| Compound | Target EAAT Subtype | Activity | Value (µM) | Reference Cell/Assay System |
| This compound | EAAT1 | IC₅₀ | 70 | Not specified[1] |
| EAAT2 | IC₅₀ | 6 | Not specified[1] | |
| EAAT3 | IC₅₀ | 6 | Not specified[1] | |
| EAAT1 | Kᵢ | 42 | [¹⁴C]glutamate uptake in COS-1 cells[2][3] | |
| EAAT2 | Kᵢ | 5.7 | [¹⁴C]glutamate uptake in COS-1 cells[2][3] | |
| EAAT1 | Kᵢ | 2.9 | [³H]-d-Asp uptake in HEK293 cells[1] | |
| EAAT2 | Kᵢ | 2.2 | [³H]-d-Asp uptake in HEK293 cells[1] | |
| EAAT3 | Kᵢ | 9.3 | [³H]-d-Asp uptake in HEK293 cells[1] | |
| EAAT4 | Kᵢ | 4.4 | Not specified[1] | |
| EAAT5 | Kᵢ | 3.2 | Not specified[1] | |
| EAAT1 | Kₘ | 2.8 | FLIPR Membrane Potential (FMP) assay[1] | |
| EAAT2 | Kₘ | 0.59 | FLIPR Membrane Potential (FMP) assay[1] | |
| EAAT3 | Kₘ | 1.8 | FLIPR Membrane Potential (FMP) assay[1] | |
| TFB-TBOA | EAAT1 | IC₅₀ | 0.022 | Labeled glutamate uptake assay[4] |
| EAAT2 | IC₅₀ | 0.017 | Labeled glutamate uptake assay[4] | |
| EAAT3 | IC₅₀ | 0.3 | Labeled glutamate uptake assay[4] | |
| Dihydrokainate (DHK) | EAAT2 | Kᵢ | 79 | [¹⁴C]glutamate uptake in COS-1 cells[2] |
| L-TBOA | EAAT1 | IC₅₀ | 33 | Labeled glutamate uptake assay[4] |
| EAAT2 | IC₅₀ | 6.2 | Labeled glutamate uptake assay[4] | |
| EAAT3 | IC₅₀ | 15 | Labeled glutamate uptake assay[4] | |
| UCPH-101 | EAAT1 | IC₅₀ | 0.66 | Not specified[3] |
| WAY-213613 | EAAT2 | IC₅₀ | 0.085 | Not specified[3] |
| L-trans-2,4-PDC | Neurons & Astrocytes | IC₅₀ | 10-100 | [³H]D-aspartate uptake[5] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of EAAT inhibitors.
This assay is a common method to determine the inhibitory constant (Kᵢ) of compounds on EAATs.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Cells are transiently transfected with plasmids encoding the specific human EAAT subtype (e.g., hEAAT1, hEAAT2, or hEAAT3) using a suitable transfection reagent.
-
Transfected cells are plated in 24- or 48-well plates and allowed to express the transporter for 24-48 hours.
-
-
Uptake Assay:
-
On the day of the experiment, the culture medium is removed, and the cells are washed with a Krebs-Ringer buffer (pH 7.4).
-
Cells are then incubated with the buffer containing a fixed concentration of [³H]-D-aspartate (a non-metabolizable substrate for EAATs) and varying concentrations of the inhibitor (e.g., this compound).
-
The incubation is carried out for a specific duration (e.g., 10 minutes) at room temperature or 37°C.
-
-
Termination and Measurement:
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
The cells are lysed using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
The radioactivity in the cell lysate, corresponding to the amount of transported [³H]-D-aspartate, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value of the inhibitor.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the concentration and Kₘ of [³H]-D-aspartate.
-
This is a high-throughput fluorescence-based assay to measure changes in cell membrane potential, which is affected by the electrogenic activity of EAATs.
-
Cell Preparation:
-
Cells stably or transiently expressing the EAAT subtype of interest are seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
The cells are grown to form a confluent monolayer.
-
-
Dye Loading:
-
The culture medium is removed, and the cells are incubated with a fluorescent membrane potential-sensitive dye from a FLIPR Membrane Potential Assay Kit for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Assay on FLIPR Instrument:
-
The microplate is placed into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
The baseline fluorescence is measured before the addition of any compounds.
-
The instrument then adds the substrate (e.g., glutamate) and/or the inhibitor (e.g., this compound) to the wells.
-
The change in fluorescence, which corresponds to the change in membrane potential due to transporter activity, is monitored in real-time.
-
-
Data Analysis:
-
The fluorescence signal is analyzed to determine the rate and extent of membrane potential change.
-
For inhibitors, dose-response curves are generated to calculate IC₅₀ or Kₘ values.[1]
-
Mandatory Visualization
The diagram below illustrates the glutamate-glutamine cycle, a critical process in the central nervous system for recycling glutamate and maintaining low extracellular levels of this neurotransmitter. Excitatory Amino Acid Transporters (EAATs), primarily EAAT1 and EAAT2 on astrocytes, play a pivotal role in this cycle by taking up glutamate from the synaptic cleft.
Caption: The Glutamate-Glutamine Cycle in the CNS.
This diagram outlines a typical experimental workflow for screening and characterizing inhibitors of Excitatory Amino Acid Transporters using a radiolabeled substrate uptake assay.
Caption: Workflow for an in vitro EAAT inhibitor assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Modeling the glutamate–glutamine neurotransmitter cycle [frontiersin.org]
- 3. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]
- 5. Glutamate Transport: A New Bench to Bedside Mechanism for Treating Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for DL-TBOA
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent and widely used excitatory amino acid transporter (EAAT) inhibitor. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe research environment.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the inhibitory constants (IC₅₀ and Kᵢ) of this compound for various human excitatory amino acid transporters (EAATs), providing a clear comparison of its potency.
| Transporter Subtype | IC₅₀ (µM) | Kᵢ (µM) |
| EAAT1 (Glast) | 70 | 2.9 - 42 |
| EAAT2 (GLT-1) | 6 | 2.2 - 5.7 |
| EAAT3 (EAAC1) | 6 | 9.3 |
| EAAT4 | 4.4 | |
| EAAT5 | 3.2 |
Data compiled from multiple sources.[1][2][7][8]
Experimental Protocols: Step-by-Step Disposal of this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated, expired, or unwanted solid this compound in its original container if possible, or in a clearly labeled, compatible, and sealable hazardous waste container.[3][4]
-
Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be collected in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][5] Do not mix with other solvent waste streams unless compatible.
-
Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a separate, compatible, and clearly labeled chlorinated or non-chlorinated solvent waste container, depending on the solvent used.[4]
-
-
Sharps Waste:
-
Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "DL-threo-β-benzyloxyaspartate (this compound)," the concentration (if applicable), and the date of accumulation.[5]
-
Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][5]
-
Ensure that all waste containers are kept securely closed except when adding waste.[3][5]
-
Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions. For example, keep acidic and basic waste in separate secondary containment.[3]
3. Disposal Request and Pickup:
-
Once a waste container is full or has been in storage for the maximum allowable time (consult your institution's guidelines), arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5]
-
Do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[6]
4. Empty Container Disposal:
-
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than one inch of residue remains.[9]
-
To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous chemical waste.[9]
-
After rinsing, remove or deface the original label before placing the container in the appropriate recycling or trash receptacle.[4][9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | EAAT inhibitor | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. glpbio.com [glpbio.com]
- 8. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
